molecular formula C14H27NO3 B12415186 N-Dodecanoyl-d23-glycine

N-Dodecanoyl-d23-glycine

Cat. No.: B12415186
M. Wt: 280.51 g/mol
InChI Key: JWGGSJFIGIGFSQ-SJTGVFOPSA-N
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Description

N-Dodecanoyl-d23-glycine is a high-purity, extensively deuterated compound supplied for advanced research applications. With a chemical purity of 98% and a minimum deuterium content of 98 atom %, this lauroylglycine-d23 derivative is ideal for spectroscopic studies, including IR spectroscopy, where its deuterated backbone minimizes interference and provides a distinct analytical signal . As part of the N-dodecanoyl amino acid family, it serves as a critical model system for investigating supramolecular synthons and energy frameworks in the solid state, helping to elucidate the fundamental intermolecular interactions—such as hydrogen bonding and London dispersion forces—that drive the self-assembly of low-molecular-weight organogelators (LMOGs) . This class of compounds, derived from the condensation of lauric acid and amino acids, shows significant promise in materials science for creating stable, biocompatible organogels and hydrogels with potential applications as drug delivery systems . The compound's ability to form lamellar self-assemblies and fibrillary networks makes it particularly valuable for designing new nanomaterials and studying their gelation properties, which can modulate drug release profiles and improve targeting efficacy . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27NO3

Molecular Weight

280.51 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)acetic acid

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

JWGGSJFIGIGFSQ-SJTGVFOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Dodecanoyl-d23-glycine: A Technical Guide to its Role as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-Dodecanoyl-d23-glycine in quantitative mass spectrometry. We will delve into its function as a stable isotope-labeled internal standard, providing a detailed overview of its application in isotope dilution mass spectrometry for the accurate quantification of N-dodecanoylglycine and other related N-acyl amino acids. This guide will cover the fundamental principles, experimental protocols, and data analysis workflows relevant to researchers in metabolic disease, drug discovery, and clinical diagnostics.

Introduction to this compound

This compound is the deuterium-labeled form of N-dodecanoylglycine, an N-acyl amino acid. In this stable isotope-labeled (SIL) compound, 23 hydrogen atoms in the dodecanoyl (lauroyl) fatty acid chain have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher mass than its endogenous counterpart but with nearly identical chemical and physical properties.[1][2] These characteristics make it an ideal internal standard for quantitative analysis by mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

The primary role of this compound in mass spectrometry is to serve as an internal standard in isotope dilution analysis.[3] This technique is a gold standard for quantitative analysis due to its high accuracy and precision. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it is possible to correct for variability introduced during sample preparation, chromatography, and ionization in the mass spectrometer.[3]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the principle that the SIL internal standard behaves identically to the endogenous analyte throughout the analytical process. Because the analyte and the internal standard are chemically almost identical, they will have very similar extraction efficiencies, chromatographic retention times, and ionization efficiencies.[3]

The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the SIL internal standard. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant. This allows for highly accurate and precise quantification, even in complex biological matrices where matrix effects can significantly impact signal intensity.

Quantitative Data and Method Validation

The use of this compound and analogous deuterated standards in LC-MS/MS methods for the analysis of N-acylglycines allows for the development of robust and sensitive assays. The following table summarizes typical performance characteristics of such methods, based on published data for similar analytes.

ParameterTypical Performance Characteristics
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µM
Upper Limit of Quantification (ULOQ) 100 µM
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery 90.2% to 109.3%

Data are representative and compiled from methodologies for the analysis of N-acylglycines using deuterated internal standards.[4][5]

Experimental Protocol: Quantification of N-Acylglycines in Human Plasma

This section provides a detailed experimental protocol for the quantification of N-acylglycines in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes.[3][4]

Materials and Reagents
  • This compound (Internal Standard)

  • N-Dodecanoylglycine (and other N-acylglycine analytes of interest)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Thaw Samples : Thaw plasma samples on ice.

  • Prepare Internal Standard Working Solution : Prepare a working solution of this compound in acetonitrile at a concentration appropriate for the expected analyte levels.

  • Protein Precipitation :

    • Pipette 50 µL of plasma into a clean microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.[4]

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Liquid Chromatography System : A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A gradient from low to high organic mobile phase over several minutes to separate the analytes.

  • Flow Rate : A typical flow rate of 0.3-0.5 mL/min.

  • Injection Volume : 5-10 µL.

  • Ionization Mode : Positive or negative electrospray ionization (ESI), depending on the analyte. For N-acylglycines, negative mode is often used.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for N-dodecanoylglycine and this compound will need to be optimized.

Data Analysis
  • Peak Integration : Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibrators and quality controls.

  • Calibration Curve : Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with 1/x weighting is commonly used.[4]

  • Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for N-acylglycine quantification.

Principle of Isotope Dilution

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection MS Detection Analyte Endogenous Analyte (e.g., N-Dodecanoylglycine) Extraction Sample Extraction Analyte->Extraction IS Known Amount of This compound IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization ESI Chromatography->Ionization MS Mass Spectrometer detects both Analyte and IS Ionization->MS Ratio Ratio (Analyte/IS) remains constant MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is a powerful tool for researchers and scientists requiring accurate and precise quantification of N-dodecanoylglycine and other N-acyl amino acids in complex biological matrices. Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to high-quality, reliable data. The experimental protocols and workflows detailed in this guide provide a solid foundation for the development and validation of robust quantitative assays for a variety of research and clinical applications.

References

An In-depth Technical Guide to N-Dodecanoyl-d23-glycine: Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Dodecanoyl-d23-glycine, a deuterated form of the N-acyl amino acid, N-dodecanoylglycine. This document details its chemical structure, isotopic purity, and provides methodologies for its analysis. Furthermore, it explores the broader biological context of N-acyl glycines, offering insights into their synthesis and signaling pathways.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-dodecanoylglycine, where 23 hydrogen atoms in the dodecanoyl (lauroyl) chain have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic research, mass spectrometry-based quantification, and as an internal standard in analytical studies.[1]

The chemical structure is characterized by a dodecanoyl group attached to the nitrogen atom of glycine (B1666218) via an amide bond. The deuteration is specifically on the fatty acid chain.

Chemical Formula: CD₃(CD₂)₁₀CONHCH₂COOH

Molecular Weight: Approximately 280.51 g/mol [2]

The use of deuterated compounds like this compound is crucial for avoiding analytical variability and ensuring high accuracy and precision in quantitative analyses.[3]

Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its utility in research. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

ParameterSpecificationSource
Isotopic Enrichment≥ 98 atom % DCDN Isotopes[2]

High isotopic purity is essential to minimize interference from the unlabeled analog and to ensure accurate quantification in isotope dilution mass spectrometry experiments.

Experimental Protocols

The analysis of this compound and the verification of its isotopic purity are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity and Structural Integrity Analysis by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds.[4]

Objective: To determine the isotopic distribution and confirm the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 µg/mL.

    • Prepare a solution of unlabeled N-dodecanoylglycine as a reference standard.

  • Instrument Settings (ESI-HRMS):

    • Ionization Mode: Negative ion mode is often suitable for fatty acids.

    • Scan Range: m/z 100-500

    • Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.

    • Capillary Voltage, Gas Flow, and Temperatures: Optimize for the specific instrument and compound.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum of both the deuterated and unlabeled samples.

    • Identify the [M-H]⁻ ion for both compounds.

    • For this compound, observe the isotopic cluster and calculate the isotopic enrichment by comparing the measured isotopic distribution with the theoretical distribution for the desired level of deuteration.[4][5]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of proton signals from the dodecanoyl chain in the ¹H NMR spectrum is a key indicator of successful deuteration.

Objective: To confirm the molecular structure and the positions of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Observations: The spectrum should show signals corresponding to the two protons of the glycine methylene (B1212753) group and the proton of the carboxylic acid group. The characteristic signals for the protons of the dodecanoyl chain should be absent or significantly reduced to residual peaks, confirming high levels of deuteration.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard ¹³C NMR spectrum.

    • Expected Observations: The spectrum will show signals for the carbonyl carbons and the glycine methylene carbon. The signals for the deuterated carbons in the dodecanoyl chain will be visible but will be split into multiplets due to coupling with deuterium and will have lower intensity compared to their protonated counterparts.

Biological Context: N-Acyl Glycine Biosynthesis and Signaling

N-acyl amino acids, including N-dodecanoylglycine, are a class of endogenous lipid signaling molecules.[6] Their cellular concentrations are regulated by specific biosynthetic and degradation pathways.

Biosynthesis of N-Acyl Glycines

The primary pathway for the synthesis of N-acyl glycines involves the enzymatic condensation of a fatty acyl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[7]

biosynthesis cluster_activation cluster_conjugation FattyAcid Dodecanoic Acid AcylCoA Dodecanoyl-CoA FattyAcid->AcylCoA ACSL Acyl-CoA Synthetase FattyAcid->ACSL NDG N-Dodecanoyl-glycine AcylCoA->NDG GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->NDG Glycine->GLYAT CoASH Coenzyme A ATP ATP ATP->ACSL AMP_PPi AMP + PPi ACSL->AcylCoA ACSL->AMP_PPi GLYAT->NDG GLYAT->CoASH

Caption: Biosynthesis of N-Dodecanoyl-glycine.

Signaling of N-Acyl Amino Acids

While the specific signaling pathways for N-dodecanoylglycine are not well-characterized, other N-acyl amino acids, such as N-arachidonoylglycine, have been shown to act as signaling molecules. N-arachidonoylglycine is an endogenous lipid that can activate the G protein-coupled receptor GPR18.[8]

signaling NAGly N-Arachidonoyl-glycine (Extracellular) GPR18 GPR18 NAGly->GPR18 Binds GProtein Gαi/o GPR18->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling Cascades cAMP->Downstream

Caption: Signaling pathway of N-Arachidonoyl-glycine via GPR18.

This guide provides foundational information for researchers working with this compound. The provided experimental protocols can be adapted to specific laboratory settings and instrumentation. Further research into the biological roles of N-dodecanoylglycine and other N-acyl amino acids will continue to uncover their importance in cellular signaling and physiology.

References

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated N-acylglycines. These isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. This document details established synthesis protocols, purification techniques, and the biological context of this important class of molecules.

Introduction to Deuterated N-Acylglycines

N-acylglycines are endogenous signaling lipids structurally related to N-acylethanolamines, a class that includes the endocannabinoid anandamide. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into N-acylglycines provides a powerful tool for researchers. The increased mass of deuterium allows for the differentiation of labeled from unlabeled molecules in mass spectrometry, making them ideal as internal standards for accurate quantification of their endogenous counterparts. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and enabling more detailed studies of drug metabolism and pharmacokinetics.

Synthesis of Deuterated N-Acylglycines

The synthesis of deuterated N-acylglycines can be broadly approached through two main strategies: direct hydrogen/deuterium (H/D) exchange on the N-acylglycine backbone or the coupling of a deuterated acyl donor with a glycine (B1666218) moiety.

Method 1: Base-Catalyzed Hydrogen/Deuterium Exchange

A straightforward and cost-effective method for introducing deuterium into N-acylglycines is through base-catalyzed H/D exchange at the α-carbon of the glycine residue.[1][2] This method is particularly effective for N-substituted glycines. The protons on the α-carbon are rendered acidic by the adjacent carbonyl and amino groups, facilitating their exchange with deuterium from a deuterated solvent in the presence of a base.

Materials:

Procedure:

  • Dissolve the N-acylglycine in a mixture of D₂O and an organic co-solvent such as acetonitrile to ensure solubility. A typical starting concentration is 1-5 mg/mL.

  • Add a catalytic amount of a base, such as triethylamine (TEA), to the solution. The final concentration of TEA is typically around 1% (v/v).

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 50°C) to facilitate the exchange. The progress of the deuteration can be monitored by LC-MS by observing the mass shift of the molecular ion.

  • The reaction time can vary from a few hours to several days depending on the specific N-acylglycine and the desired level of deuterium incorporation.

  • Upon completion, the reaction mixture is lyophilized to remove the deuterated solvent and excess base.

  • The resulting deuterated N-acylglycine can be reconstituted in a suitable solvent for analysis and purification. It is important to note that the introduced deuterons at the α-carbon are stable under neutral and acidic conditions, preventing back-exchange during subsequent analysis like LC-MS.[1]

Method 2: Chemoenzymatic Synthesis

This method involves the coupling of a fatty acid (which can be pre-deuterated) with a glycine derivative, often catalyzed by a lipase.[3] This approach offers high specificity and can be performed under mild reaction conditions.

This protocol describes the synthesis of N-arachidonoyl glycine, which can be adapted for deuterated analogues by using a deuterated arachidonic acid as a starting material.[3]

Materials:

  • Arachidonic acid (or deuterated arachidonic acid)

  • Glycine tert-butyl ester

  • Lipase from Candida antarctica B (CALB)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4 Å)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Acylation: In a flask containing anhydrous acetonitrile and molecular sieves, dissolve arachidonic acid and glycine tert-butyl ester.

  • Add immobilized CALB to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 40-50°C) for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • The crude product, N-arachidonoyl glycine tert-butyl ester, is purified by silica gel column chromatography.

  • Deprotection: The purified ester is dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise at 0°C, and the reaction is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess TFA are removed under reduced pressure to yield the final product, N-arachidonoyl glycine.

Method 3: N-Acylation of Glycine with a Deuterated Acyl Chloride

A more traditional chemical synthesis approach involves the acylation of glycine or a glycine ester with a deuterated fatty acid chloride. This method is versatile and can be used to synthesize a wide variety of deuterated N-acylglycines, provided the corresponding deuterated fatty acid is available.

Materials:

  • Deuterated palmitic acid

  • Oxalyl chloride or thionyl chloride

  • Glycine

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Deuterated Palmitoyl (B13399708) Chloride: Deuterated palmitic acid is reacted with an excess of oxalyl chloride or thionyl chloride in an inert solvent like DCM at room temperature. The reaction is typically complete within 1-2 hours. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude deuterated palmitoyl chloride.

  • Schotten-Baumann Reaction: Glycine is dissolved in an aqueous solution of sodium hydroxide.

  • The crude deuterated palmitoyl chloride, dissolved in an inert organic solvent, is added dropwise to the glycine solution at a low temperature (0-5°C) with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • After the reaction is complete, the aqueous layer is acidified with hydrochloric acid to precipitate the deuterated N-palmitoylglycine.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization or preparative HPLC.

Quantitative Data on Synthesis

The efficiency of synthesis and the level of deuterium incorporation are critical parameters. The following table summarizes available data from the literature.

N-AcylglycineSynthesis MethodDeuterium Source/PositionYield (%)Deuterium Incorporation (%)Purity (%)Reference
N-substituted glycinesBase-Catalyzed H/D ExchangeD₂O at α-carbonNot specifiedHighNot specified[1][2]
N-Arachidonoyl GlycineChemoenzymaticDeuterated Arachidonic Acid~75 (acylation step)Dependent on precursor>95 (after purification)[3]
α-Deuterated Amino AcidsReductive Deutero-aminationd₂-Hantzsch esterHigh (not specified)>99Not specified[4]

Note: Specific yields and purity are highly dependent on the reaction scale and purification methods employed.

Purification of Deuterated N-Acylglycines

The purification of deuterated N-acylglycines is crucial to remove unreacted starting materials, non-deuterated species, and other byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for obtaining high-purity compounds.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector and a fraction collector.

  • A C18 reversed-phase column is typically used for N-acylglycines due to their lipophilic nature. The column dimensions will depend on the amount of material to be purified.

Mobile Phase:

  • A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target deuterated N-acylglycine from impurities.

  • Sample Preparation: The crude deuterated N-acylglycine is dissolved in a minimal amount of a suitable solvent, preferably the initial mobile phase composition, and filtered to remove any particulate matter.

  • Gradient Elution: A gradient elution is typically employed, starting with a higher proportion of the aqueous solvent (A) and gradually increasing the proportion of the organic solvent (B) to elute the compounds based on their hydrophobicity.

  • Fraction Collection: The eluent is monitored by the UV detector, and fractions corresponding to the peak of the deuterated N-acylglycine are collected.

  • Analysis of Fractions: The purity of the collected fractions is assessed by analytical HPLC-MS.

  • Lyophilization: Pure fractions are pooled and lyophilized to remove the mobile phase solvents, yielding the final purified deuterated N-acylglycine as a solid.

Biological Signaling Pathways of N-Acylglycines

N-acylglycines are recognized as a class of signaling lipids that can modulate various physiological processes. Their biological effects are often mediated through interaction with G-protein coupled receptors (GPCRs).

Biosynthesis of N-Acylglycines

The endogenous synthesis of N-acylglycines can occur through multiple pathways. One major pathway involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). Another proposed pathway involves the oxidation of N-acylethanolamines.

Biosynthesis of N-Acylglycines FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine Glycine Glycine->NAcylglycine Glycine N-acyltransferase (GLYAT) NAcylethanolamine N-Acylethanolamine NAcylethanolamine->NAcylglycine Oxidation

Biosynthesis of N-Acylglycines
N-Arachidonoylglycine and GPR18 Signaling

N-arachidonoylglycine (NAGly) has been identified as a ligand for the G-protein coupled receptor GPR18. The activation of GPR18 by NAGly can initiate downstream signaling cascades, although the exact mechanisms are still under investigation and appear to be cell-type specific.

N-Arachidonoylglycine Signaling NAGly N-Arachidonoylglycine GPR18 GPR18 NAGly->GPR18 Binds to G_protein Gαi/o GPR18->G_protein Activates Downstream Downstream Effectors G_protein->Downstream Modulates

N-Arachidonoylglycine Signaling Pathway
N-Palmitoylglycine and GPR132 Signaling

Other N-acylglycines, such as N-palmitoylglycine, have been shown to activate GPR132 (also known as G2A).[3][5][6] This interaction can lead to the recruitment of β-arrestin and the initiation of distinct intracellular signaling events.

N-Palmitoylglycine Signaling NPG N-Palmitoylglycine GPR132 GPR132 (G2A) NPG->GPR132 Activates beta_arrestin β-Arrestin GPR132->beta_arrestin Recruits Signaling Downstream Signaling beta_arrestin->Signaling

N-Palmitoylglycine Signaling Pathway

Conclusion

The synthesis and purification of deuterated N-acylglycines are essential for advancing research in lipidomics, drug metabolism, and pharmacology. This guide has provided an overview of key synthetic methodologies, including H/D exchange and chemoenzymatic approaches, along with detailed protocols. The importance of robust purification techniques, primarily preparative HPLC, has also been highlighted. The elucidation of the biological roles of these molecules through their interaction with GPCRs underscores their significance as signaling molecules and therapeutic targets. The methods and information presented herein are intended to serve as a valuable resource for scientists working with these important deuterated compounds.

References

The Metabolic Pathways of N-dodecanoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-acylglycines, including N-dodecanoylglycine, represent a class of endogenous lipid signaling molecules with diverse biological activities. Their structural similarity to endocannabinoids has spurred research into their metabolic pathways to understand their regulation and physiological roles. This technical guide provides an in-depth overview of the biosynthesis and degradation of N-dodecanoylglycine in biological systems. We detail the key enzymes involved, summarize available quantitative data, and present validated experimental protocols for studying these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of N-dodecanoylglycine metabolism.

Biosynthesis of N-dodecanoylglycine

The formation of N-dodecanoylglycine primarily occurs through two proposed pathways. The major route involves the direct conjugation of dodecanoic acid with glycine (B1666218), while a secondary pathway proceeds via the oxidation of a related lipid, N-dodecanoylethanolamine.

Pathway A: Fatty Acid Activation and Glycine Conjugation

This is considered the principal biosynthetic route for long-chain N-acylglycines.[1][2] It is a two-step process initiated by the activation of the free fatty acid.

  • Activation of Dodecanoic Acid: Dodecanoic acid is first activated to its coenzyme A (CoA) thioester, dodecanoyl-CoA, by an acyl-CoA synthetase. This reaction is ATP-dependent.

  • Conjugation with Glycine: The activated fatty acyl-CoA is then conjugated with glycine. This reaction is catalyzed by a long-chain specific glycine N-acyltransferase.[2] Specifically, Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as the key enzyme responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma N18TG2 cells.[1][3]

Pathway B: Oxidation of N-dodecanoylethanolamine

An alternative pathway involves the metabolic conversion of N-acylethanolamines (NAEs). This pathway consists of a two-step oxidation:

  • Oxidation to Aldehyde Intermediate: N-dodecanoylethanolamine is oxidized to an N-dodecanoyl glycinaldehyde intermediate by an alcohol dehydrogenase (ADH).

  • Oxidation to Carboxylic Acid: The aldehyde intermediate is subsequently oxidized to N-dodecanoylglycine by an aldehyde dehydrogenase (ALDH).

Biosynthesis of N-dodecanoylglycine cluster_A Pathway A: Fatty Acid Activation cluster_B Pathway B: NAE Oxidation DA Dodecanoic Acid DCoA Dodecanoyl-CoA DA->DCoA Acyl-CoA Synthetase NDG_A N-dodecanoylglycine DCoA->NDG_A Gly Glycine Gly->NDG_A GLYATL3 GLYATL3 GLYATL3->NDG_A NDE N-dodecanoyl- ethanolamine Ald N-dodecanoyl- glycinaldehyde NDE->Ald ADH NDG_B N-dodecanoylglycine Ald->NDG_B ALDH

Caption: Proposed biosynthetic pathways of N-dodecanoylglycine.

Degradation and Further Metabolism of N-dodecanoylglycine

N-dodecanoylglycine can be metabolized via two primary catabolic pathways: hydrolysis to its constituent molecules or oxidative cleavage to form a primary fatty acid amide.

Pathway C: Hydrolysis

The amide bond of N-dodecanoylglycine can be cleaved to release dodecanoic acid and glycine. This reaction is catalyzed by Fatty Acid Amide Hydrolase (FAAH) . However, long-chain N-acylglycines are generally considered to be poor substrates for, or even inhibitors of, FAAH, suggesting this may not be the primary route of degradation.[2][4]

Pathway D: Oxidative Cleavage to Primary Amide

N-dodecanoylglycine serves as a direct precursor to the corresponding primary fatty acid amide, dodecanamide.[1][5] This conversion is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM) .[3][6][7] The reaction occurs in two steps:

  • Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the glycine residue.[6][8]

  • Cleavage: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM cleaves the N-Cα bond, releasing the amidated product (dodecanamide) and glyoxylate.[6][8]

Degradation of N-dodecanoylglycine cluster_C Pathway C: Hydrolysis cluster_D Pathway D: Oxidative Cleavage NDG N-dodecanoylglycine FAAH FAAH NDG->FAAH PAM PAM NDG->PAM DA_C Dodecanoic Acid Gly_C Glycine FAAH->DA_C FAAH->Gly_C Dodecanamide Dodecanamide Glyoxylate Glyoxylate PAM->Dodecanamide PAM->Glyoxylate

Caption: Degradation pathways of N-dodecanoylglycine.

Role in Signaling

Long-chain N-acylglycines are recognized as signaling lipids. N-arachidonoylglycine, a well-studied analogue, is an endogenous ligand for the G protein-coupled receptor GPR18 and also shows activity at GPR55. It modulates inflammatory responses through inhibition of the glycine transporter GlyT2. The metabolic interplay between N-acylethanolamines, N-acylglycines, and primary fatty acid amides suggests a potential regulatory mechanism where the conversion of one class of lipid to another alters the cellular signaling profile.

Signaling of N-acylglycines cluster_signaling Proposed Signaling Cascade NAG N-acylglycine (e.g., N-dodecanoylglycine) GPR18 GPR18 NAG->GPR18 Binds G_protein Gαi/o GPR18->G_protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Response Cellular Response (e.g., Attenuation of T-cell responsiveness) Effector->Response

Caption: Putative signaling pathway for N-acylglycines via GPR18.

Quantitative Metabolic Data

Quantitative data on the metabolism of N-dodecanoylglycine specifically is limited. The following tables summarize available data for key enzymes with analogous long-chain substrates and estimated cellular concentrations of related N-acylglycines.

Table 1: Enzyme Substrate Preferences

Enzyme Preferred Substrates / Activity Notes Source
GLYATL3 Shows specificity for long-chain fatty acyl-CoAs. Knockdown significantly reduces N-palmitoylglycine and N-oleoylglycine levels. [1]
FAAH Shows preference for arachidonoyl and oleoyl (B10858665) substrates. Long-chain N-acylglycines are generally poor substrates or inhibitors. [4]

| PAM | Catalyzes the conversion of N-fatty acylglycines to primary fatty acid amides. The minimal structure of an acylglycine is required for activity. |[6][9] |

Table 2: Estimated Cellular Concentrations of Long-Chain N-Acylglycines

Metabolite Cell Line Estimated Concentration (μM) Source
N-oleoylglycine N18TG2 60 ± 40 [2]
N-palmitoylglycine N18TG2 12 ± 2 [2]
N-arachidonoylglycine Rat Spinal Cord ~0.1 [2]

Note: Concentrations are estimates derived from published data and assume a mammalian cell volume of 2 pL. Direct quantification of N-dodecanoylglycine is not widely reported.

Key Experimental Protocols

Quantification of N-dodecanoylglycine by LC-MS/MS

This protocol describes a general method for the extraction and quantification of N-acylglycines from cultured cells using liquid chromatography-tandem mass spectrometry.

Methodology:

  • Cell Culture: Culture mouse neuroblastoma N18TG2 cells in appropriate media until 70-80% confluency.

  • Sample Collection: Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile (B52724) or 80:20 methanol:water) containing a known concentration of a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2) to the cell plate.

    • Scrape cells into the solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously to ensure complete lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto a C18 reverse-phase LC column.

    • Separate metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be [M+H]⁺ for N-dodecanoylglycine (m/z 258.2) and the product ion will correspond to a characteristic fragment (e.g., the glycinyl moiety).

  • Data Analysis: Quantify N-dodecanoylglycine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LC-MS_Workflow start Cultured N18TG2 Cells wash Wash with ice-cold PBS start->wash extract Add Extraction Solvent + Internal Standard wash->extract scrape Scrape and Lyse Cells extract->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC-MS/MS supernatant->inject analyze Separate (LC) and Detect (MRM) inject->analyze quantify Quantify using Standard Curve analyze->quantify

Caption: Experimental workflow for quantitative analysis of N-dodecanoylglycine.
Validation of Metabolic Pathways using siRNA Knockdown

This protocol allows for the validation of enzyme function within the metabolic pathway in a cellular context.

Methodology:

  • Cell Seeding: Seed N18TG2 cells in 6-well plates such that they reach 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of tubes. In one set, dilute target-specific siRNA (e.g., against GLYATL3) in transfection medium. In a parallel set, dilute a non-targeting (scrambled) siRNA as a negative control.

    • Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in transfection medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate cells for 24-48 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via qPCR (to measure mRNA levels) or Western blot (to measure protein levels) for the target enzyme (e.g., GLYATL3).

  • Metabolite Analysis: For the remaining cells, perform metabolite extraction and LC-MS/MS analysis as described in Protocol 5.1.

  • Data Analysis: Compare the cellular levels of N-dodecanoylglycine and related metabolites (e.g., dodecanamide) between cells treated with the target siRNA and the negative control siRNA. A significant decrease in N-dodecanoylglycine levels following GLYATL3 knockdown would confirm its role in biosynthesis.[1][3]

siRNA_Workflow cluster_transfection Transfection (24-48h) seed Seed N18TG2 Cells prep_siRNA Prepare siRNA Complexes (Target vs. Scrambled Control) seed->prep_siRNA transfect Add Complexes to Cells prep_siRNA->transfect harvest Harvest Cells transfect->harvest validate Validate Knockdown (qPCR / Western Blot) harvest->validate analyze Analyze Metabolites (LC-MS/MS) harvest->analyze compare Compare Metabolite Levels validate->compare analyze->compare

Caption: Workflow for siRNA-mediated gene knockdown to study metabolism.
In Vitro Enzyme Activity Assay for GLYATL3

This protocol provides a framework for measuring the enzymatic activity of GLYATL3 directly.

Methodology:

  • Enzyme Source Preparation:

    • Prepare a microsomal membrane fraction from cells overexpressing GLYATL3 or from a relevant tissue source.

    • Alternatively, use purified recombinant GLYATL3 protein.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add the following components:

    • Substrate 1: Dodecanoyl-CoA (e.g., 50 µM final concentration).

    • Substrate 2: Radiolabeled [¹⁴C]-Glycine (e.g., 100 µM final concentration) to enable product detection.

    • Enzyme: A specific amount of the enzyme preparation (e.g., 10-50 µg of microsomal protein).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile or methanol, to precipitate the protein and quench the reaction.

  • Product Separation and Detection:

    • Centrifuge to pellet the precipitated protein.

    • Separate the product ([¹⁴C]-N-dodecanoylglycine) from the unreacted substrate ([¹⁴C]-Glycine) in the supernatant using thin-layer chromatography (TLC) or reverse-phase HPLC.

    • Quantify the amount of radiolabeled product formed using a scintillation counter or by autoradiography.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein). Kinetic parameters (Km and Vmax) can be determined by varying substrate concentrations.

Enzyme_Assay_Workflow prep Prepare Enzyme Source (e.g., Microsomes) incubate Initiate with Enzyme Incubate at 37°C prep->incubate mix Prepare Reaction Mix (Buffer, Dodecanoyl-CoA, [14C]-Glycine) mix->incubate stop Terminate Reaction (e.g., add cold solvent) incubate->stop separate Separate Product from Substrate (TLC or HPLC) stop->separate quantify Quantify [14C]-Product (Scintillation Counting) separate->quantify analyze Calculate Enzyme Activity quantify->analyze

References

Role of N-acylglycines in cellular signaling and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of N-acylglycines in Cellular Signaling and Metabolism

Introduction

N-acyl amino acids (NAAs), and specifically N-acylglycines (NAGs), are a burgeoning class of endogenous lipid signaling molecules.[1] Structurally, they consist of a fatty acid joined to a glycine (B1666218) molecule via an amide bond.[1][2] These compounds are chemically related to the better-known endocannabinoids and are gaining significant recognition for their diverse physiological roles, from metabolic regulation to neurotransmission.[1][3] Elevated levels of short-chain N-acylglycines can serve as biomarkers for certain inborn errors of metabolism.[2][4] This guide provides a comprehensive technical overview of the biosynthesis, degradation, and multifaceted functions of N-acylglycines, presenting key quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Biosynthesis and Degradation of N-acylglycines

The cellular concentrations of N-acylglycines are meticulously controlled by a balance between their synthesis and breakdown.[1] Several enzymatic pathways contribute to their formation and degradation, ensuring precise regulation of their signaling activities.

Key Biosynthetic Pathways

Two principal pathways for the biosynthesis of N-acylglycines have been identified:

  • Direct Condensation: This primary pathway involves the direct conjugation of a fatty acid, typically activated as an acyl-CoA ester, with a glycine molecule.[2][3][5] This reaction is catalyzed by several enzymes:

    • Peptidase M20 domain containing 1 (PM20D1): A secreted enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[6][7] It is found in circulation and plays a role in regulating energy homeostasis.[1][8]

    • Glycine N-acyltransferase-like enzymes (GLYATL): Enzymes such as GLYATL2 and GLYATL3 are responsible for forming amide bonds between medium- and long-chain acyl-CoAs and glycine.[1][9] GLYATL3, in particular, has been identified as a key enzyme for long-chain N-acylglycine production in cells.[10][11]

    • Cytochrome c: This mitochondrial protein can catalyze the H₂O₂-dependent formation of N-acylglycines from the corresponding acyl-CoA and glycine.[2][9]

  • Oxidation of N-acylethanolamines: An alternative route involves the sequential oxidation of N-acylethanolamines (like anandamide). This process is carried out by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.[5][9][10]

Key Degradative Pathways

The primary mechanism for N-acylglycine degradation is hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.

  • Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is a key player in the degradation of various fatty acid amides, including N-acylglycines.[2][8]

  • Peptidase M20 domain containing 1 (PM20D1): In addition to its synthetic role, PM20D1 also functions as a hydrolase, contributing to the breakdown of N-acylglycines in the extracellular space.[8]

cluster_0 Biosynthesis: Direct Condensation cluster_1 Biosynthesis: Oxidation cluster_2 Degradation: Hydrolysis substrate substrate enzyme enzyme product product pathway pathway Fatty Acyl-CoA Fatty Acyl-CoA PM20D1_syn PM20D1 Fatty Acyl-CoA->PM20D1_syn GLYATL GLYATL2/3 Fatty Acyl-CoA->GLYATL CytC Cytochrome c Fatty Acyl-CoA->CytC Glycine Glycine Glycine->PM20D1_syn Glycine->GLYATL Glycine->CytC N-Acylglycine N-Acylglycine PM20D1_syn->N-Acylglycine GLYATL->N-Acylglycine CytC->N-Acylglycine NAE N-Acylethanolamine ADH Alcohol Dehydrogenase NAE->ADH ALDH Aldehyde Dehydrogenase ADH->ALDH NAG_Ox N-Acylglycine ALDH->NAG_Ox NAG_Deg N-Acylglycine FAAH FAAH NAG_Deg->FAAH PM20D1_hyd PM20D1 NAG_Deg->PM20D1_hyd Fatty Acid Fatty Acid FAAH->Fatty Acid Glycine_Deg Glycine FAAH->Glycine_Deg PM20D1_hyd->Fatty Acid PM20D1_hyd->Glycine_Deg

Biosynthesis and degradation pathways of N-acylglycines.

Role of N-acylglycines in Cellular Signaling

N-acylglycines exert their biological effects by interacting with various molecular targets, leading to a wide range of physiological responses.[1]

  • G Protein-Coupled Receptors (GPCRs): N-arachidonoylglycine, one of the most studied NAGs, is reported to bind to the orphan GPCR, GPR18, although this interaction remains a subject of debate.[2]

  • Ion Channels: N-arachidonoylglycine has been shown to inhibit high-voltage-activated T-type calcium channels, contributing to its analgesic effects.[2][9] N-palmitoylglycine may also play a role in sensory signaling through its interaction with the transient receptor potential channel 5 (TRPC5).[2]

  • Transporters: Certain N-acylglycines, and their synthetic analogs, are potent and selective inhibitors of the glycine transporter 2 (GlyT2).[9][12] By inhibiting glycine reuptake in the spinal cord, these molecules enhance inhibitory neurotransmission, a promising strategy for treating chronic pain.[12][13]

  • Nuclear Receptors: N-oleoylglycine can activate the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[9]

The diverse signaling functions of N-acylglycines include anti-inflammatory activity, analgesia, vasorelaxation, and modulation of neuronal electrical signaling.[2]

cluster_0 N-Acylglycine Signaling Targets cluster_membrane ligand ligand target target effect effect membrane Cell Membrane NAG N-Acylglycine (e.g., N-Arachidonoylglycine) GPR18 GPR18 NAG->GPR18 Binds IonChannel T-type Ca2+ Channel NAG->IonChannel Inhibits GlyT2 Glycine Transporter 2 (GlyT2) NAG->GlyT2 Inhibits PPARa PPAR-α (Nuclear Receptor) NAG->PPARa Activates Inflammation ↓ Inflammation GPR18->Inflammation Vasorelaxation Vasorelaxation GPR18->Vasorelaxation Analgesia Analgesia IonChannel->Analgesia GlyT2->Analgesia GeneTx Lipid Metabolism Gene Transcription PPARa->GeneTx

Key molecular targets and signaling outcomes of N-acylglycines.

Role of N-acylglycines in Metabolism

N-acylglycines are critical regulators of systemic energy metabolism, primarily through their effects on mitochondrial function.

  • Mitochondrial Uncoupling: Certain N-acyl amino acids can directly bind to mitochondria and function as endogenous uncouplers of respiration, independent of the well-known uncoupling protein 1 (UCP1).[6][7] This process dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat rather than ATP, thereby increasing energy expenditure.[7] While this uncoupling is a potential mechanism to combat obesity, some studies suggest that N-acyl amino acids may also have adverse effects, such as compromising ATP-linked respiration in human adipocytes.[14]

  • Energy Homeostasis: The enzyme PM20D1, which regulates circulating NAG levels, is closely linked to energy balance.[8] Mice with elevated circulating PM20D1 and consequently higher N-acyl amino acid levels show increased respiration.[7] Conversely, ablation of PM20D1 leads to metabolic dysfunction, including glucose intolerance.[8] Administration of N-acyl amino acids to mice has been shown to improve glucose homeostasis and increase energy expenditure.[7]

  • Biomarkers for Metabolic Disease: The analysis of urinary acylglycines is a crucial tool for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation disorders and organic acidemias.[15][16][17][18] In these conditions, specific acyl-CoA esters accumulate and are conjugated with glycine, leading to elevated urinary excretion of the corresponding N-acylglycines.[3]

cluster_0 N-Acylglycine Role in Mitochondrial Metabolism cluster_mito molecule molecule process process outcome outcome organelle Mitochondrion NAG N-Acylglycine ProtonGradient Proton Gradient NAG->ProtonGradient Dissipates (Uncoupling) ETC Electron Transport Chain ETC->ProtonGradient Generates ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Heat Heat Production (Thermogenesis) ProtonGradient->Heat ATP ATP Production ATPSynthase->ATP EnergyExp ↑ Energy Expenditure Heat->EnergyExp

Mechanism of N-acylglycine-induced mitochondrial uncoupling.

Quantitative Data

The following tables summarize key quantitative data related to N-acylglycine analysis and function.

Table 1: Performance of N-acylglycine Quantification Assays

This table outlines the performance parameters for analytical methods used to quantify N-acylglycines in biological samples.[15]

ParameterUPLC-MS/MSHPLC-MS/MSGC-MS
Linearity Range 0.005 - 25.0 µM[19][20]Varies by analyteVaries by analyte
Limit of Detection (LOD) S/N > 3[20]Varies by analyteVaries by analyte
Limit of Quantification (LOQ) S/N > 10[15]Varies by analyteVaries by analyte
Precision (%RSD) < 15%[15]< 20%[5]Varies by analyte
Accuracy (%Bias) ± 15%[15]± 20%[5]Varies by analyte
Sample Type Urine, Plasma, Dried Blood Spots[15][19]Brain, Plasma[5]Urine[16]

Data compiled from multiple sources, specific values may vary based on the analyte and laboratory protocol.[5][15][16][19][20]

Table 2: N-acyl Amino Acid Hydrolase Activity in Mouse Tissues

This table shows the enzymatic activity of PM20D1 and a second, PM20D1-independent enzyme (later identified as FAAH) in hydrolyzing different N-acyl amino acid substrates in various mouse tissues.[8][21]

TissueC20:4-Phe Hydrolysis (nmol/min/mg)C20:4-Gly Hydrolysis (nmol/min/mg)
Liver ~1.0~0.10 (PM20D1-independent)
Brain Moderate~0.03 (PM20D1-independent)
Lung ~0.01Not specified

Note: In PM20D1-KO tissues, hydrolysis of C20:4-Phe was abolished (>99% reduction), while residual activity for C20:4-Gly remained in the brain and liver, indicating the presence of another hydrolase.[8][21]

Table 3: Estimated Cellular Concentrations of N-fatty Acylglycines

This table provides estimated concentrations of specific N-acylglycines in different cellular or tissue contexts.[2]

N-AcylglycineSystemEstimated Concentration
N-oleoylglycine N₁₈TG₂ neuroblastoma cells60 ± 40 µM
N-palmitoylglycine N₁₈TG₂ neuroblastoma cells12 ± 2 µM
N-arachidonoylglycine Rat spinal cord cells~100 nM

Note: These values are estimates derived from measurements reported as pmol/10⁷ cells or pmol/gram of tissue and involve several assumptions for conversion to molarity.[2]

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study of N-acylglycines.

Protocol 1: Quantification of N-acylglycines in Biological Matrices by UPLC-MS/MS

This protocol describes a robust method for analyzing N-acylglycines in urine and plasma, adapted from established clinical and research methodologies.[3][18][22]

1. Sample Preparation

  • Urine Samples:

    • Thaw samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes to pellet debris.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[3]

    • Vortex for 10 seconds and transfer to an autosampler vial for analysis.[3]

  • Plasma Samples:

    • Thaw plasma samples on ice and vortex for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.[3]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.[3]

2. UPLC-MS/MS Analysis

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[15][18]

  • Column: A reverse-phase column (e.g., C18) suitable for lipid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry System: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[3]

  • Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific analytes and derivatization.

3. Data Acquisition and Quantification

  • Data is acquired using the instrument's software.

  • Quantification is based on the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.[3]

  • Calibration curves are generated by plotting the peak area ratios against the known concentrations of prepared standards, using a linear regression model (often with 1/x weighting).[3]

cluster_0 Experimental Workflow for N-Acylglycine Analysis cluster_urine Urine Prep cluster_plasma Plasma Prep step step sample sample instrument instrument output output start Biological Sample (Urine or Plasma) U_Centrifuge Centrifuge (4000 x g) start->U_Centrifuge Urine P_Precipitate Protein Precipitation (Acetonitrile + ISTD) start->P_Precipitate Plasma U_Dilute Dilute Supernatant + Internal Standard U_Centrifuge->U_Dilute Analysis UPLC-MS/MS Analysis U_Dilute->Analysis P_Centrifuge Centrifuge (14,000 x g) P_Precipitate->P_Centrifuge P_Supernatant Collect Supernatant P_Centrifuge->P_Supernatant P_Supernatant->Analysis Data Data Processing (Peak Area Ratios) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant

Workflow for the quantification of N-acylglycines by UPLC-MS/MS.

Conclusion

N-acylglycines are a versatile class of lipid signaling molecules with profound and pleiotropic effects on cellular signaling and metabolism.[1][8] Their roles in regulating energy expenditure, glucose homeostasis, inflammation, and pain perception highlight their significance in human health.[2][7] The enzymes that control their synthesis and degradation, such as PM20D1 and FAAH, represent attractive targets for the development of novel therapeutics for metabolic disorders and chronic pain.[8][23] As analytical techniques continue to improve, further research will undoubtedly uncover new functions and regulatory mechanisms for this fascinating and underexplored family of biomolecules.[2][24]

References

Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Tracers in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of stable isotope tracers in metabolomics. By delving into the core of this powerful technology, this document illuminates how tracing the journey of atoms through metabolic pathways can provide unprecedented insights into cellular function, disease mechanisms, and the efficacy of therapeutic interventions.

Stable isotope labeling is a pivotal technique in the field of metabolomics, enabling the quantitative analysis of metabolic fluxes and the elucidation of complex biochemical networks. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide array of biological systems, from cell cultures to human subjects.[1][2] The foundational principle involves introducing a substrate enriched with a heavy, non-radioactive isotope—such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H)—into a biological system.[1][3] The organism or cell then metabolizes this labeled compound, incorporating the heavy isotopes into downstream metabolites.[1] By tracking the mass shifts in these metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways.[2][4][5]

This technique, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism, moving beyond the static snapshot of metabolite concentrations to reveal the rates of metabolic reactions.[3] This is crucial for understanding how metabolic pathways are rewired in disease states like cancer or in response to drug treatments.[3][6]

Core Principles of Stable Isotope Labeling

At the heart of this methodology are stable isotopes, which are naturally occurring variants of elements that possess the same number of protons but a different number of neutrons.[7] This difference in neutron number results in a greater atomic mass without altering the chemical properties of the atom. When a molecule is synthesized with one or more of these heavy isotopes, it is referred to as an "isotopically labeled" compound or a "tracer."

As these tracers are introduced into a biological system, they are processed by enzymes just like their unlabeled counterparts. The labeled atoms are incorporated into a series of downstream metabolites, creating "isotopologues"—molecules that are identical in composition but differ in their isotopic content.[1] For instance, if cells are fed glucose uniformly labeled with ¹³C ([U-¹³C]-glucose), the carbon backbone of glycolytic and TCA cycle intermediates will become enriched with ¹³C.

The degree of isotope enrichment in different metabolites over time provides a wealth of information about the activity of the metabolic pathways involved. This approach is central to Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions.[7][8]

The Experimental Workflow: From Labeling to Analysis

A typical stable isotope tracing experiment follows a structured workflow, from the initial design to the final data interpretation. Each stage requires meticulous planning and execution to ensure the generation of robust and meaningful data.[1]

Experimental_Workflow cluster_design Experimental Design cluster_experiment Experimentation cluster_analysis Data Acquisition & Analysis Tracer Tracer Selection (e.g., ¹³C-Glucose) Labeling Labeling Strategy (Time course vs. Steady-state) Tracer->Labeling Culture Cell Culture/ Organism Treatment Labeling->Culture Harvest Sample Collection & Quenching Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction Detection LC-MS/GC-MS/NMR Analysis Extraction->Detection Processing Data Processing (Peak picking, Alignment) Detection->Processing Interpretation Flux Analysis & Biological Interpretation Processing->Interpretation

A generalized workflow for a stable isotope tracing experiment.
Detailed Experimental Protocols

The success of a stable isotope tracing experiment hinges on the careful execution of detailed protocols. Below are key methodologies for cell culture-based experiments.

1. Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.

  • Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking the nutrient to be traced) with the desired concentration of the stable isotope tracer (e.g., 10 mM [U-¹³C]-glucose). It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites present in standard serum.[9]

  • Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then introduce the pre-warmed labeling medium.[2] The duration of labeling depends on the specific metabolic pathways of interest and whether the goal is to capture dynamic changes or a metabolic steady state.[9]

2. Metabolite Extraction

  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a sufficient volume of an ice-cold extraction solvent, typically 80% methanol, to each culture plate or well.[2] Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.[2]

  • Cell Lysis: Vortex the tubes vigorously and subject them to freeze-thaw cycles or sonication to ensure complete cell lysis and metabolite extraction.

  • Sample Preparation: Centrifuge the lysate at a high speed to pellet cell debris and proteins. Transfer the supernatant containing the polar metabolites to a new tube. The extract can then be dried under a stream of nitrogen or using a vacuum concentrator before being reconstituted in a suitable solvent for analysis.[1]

3. Analytical Techniques

The two primary analytical platforms for detecting and quantifying isotopologues are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this is the most common technique.[2] It separates metabolites and then measures their mass-to-charge ratio (m/z). The incorporation of stable isotopes leads to a predictable increase in the mass of a metabolite, allowing for the differentiation and quantification of its various isotopologues.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of the isotopic label within a molecule, which can be invaluable for resolving complex metabolic pathways.[4][5]

Data Presentation and Interpretation

The raw data from the analytical instruments must be processed to identify metabolites and quantify the distribution of their isotopologues. This involves correcting for the natural abundance of stable isotopes and then calculating the fractional contribution of the tracer to each metabolite pool.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in Cancer Cells

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6Fractional Contribution (%)
Pyruvate0.250.050.100.60---75
Lactate0.300.040.060.60---70
Citrate0.400.080.350.050.100.020.0060
α-Ketoglutarate0.500.070.250.030.120.03-50
Succinate0.550.060.200.040.15--45
Malate0.480.090.220.050.16--52
Aspartate0.600.050.150.050.15--40

This table presents example data showing the mass isotopologue distribution and the calculated fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

Visualizing Metabolic Pathways

Diagrams are essential for visualizing the flow of atoms through metabolic networks and for understanding the logical relationships in experimental design.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (C6) G6P G6P (C6) Glucose->G6P F6P F6P (C6) G6P->F6P F16BP F1,6BP (C6) F6P->F16BP DHAP DHAP (C3) F16BP->DHAP GAP GAP (C3) F16BP->GAP DHAP->GAP PEP PEP (C3) GAP->PEP Pyruvate Pyruvate (C3) PEP->Pyruvate AcetylCoA Acetyl-CoA (C2) Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Citrate Citrate (C6) AcetylCoA->Citrate Isocitrate Isocitrate (C6) Citrate->Isocitrate aKG α-Ketoglutarate (C5) Isocitrate->aKG SuccinylCoA Succinyl-CoA (C4) aKG->SuccinylCoA Succinate Succinate (C4) SuccinylCoA->Succinate Fumarate Fumarate (C4) Succinate->Fumarate Malate Malate (C4) Fumarate->Malate OAA Oxaloacetate (C4) Malate->OAA OAA->Citrate

Carbon flow from Glucose through Glycolysis and the TCA Cycle.

Applications in Research and Drug Development

Stable isotope tracing is a versatile tool with broad applications:

  • Elucidating Metabolic Networks: It allows for the mapping of complex and novel metabolic pathways.[7][10]

  • Understanding Disease Metabolism: It is instrumental in identifying the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[4][5]

  • Drug Discovery and Development: It can be used to determine the mechanism of action of a drug by observing how it alters metabolic fluxes. It also aids in identifying potential therapeutic targets within metabolic pathways.[2]

  • Biotechnology: In metabolic engineering, it is used to optimize the production of valuable chemicals by microorganisms.[11][12]

Conclusion

Stable isotope tracing in metabolomics offers a dynamic and quantitative lens through which to view the intricate workings of cellular metabolism.[2] By providing a means to track the fate of atoms through biochemical reactions, this powerful technique provides invaluable insights for fundamental research, disease characterization, and the development of novel therapeutics.[2] As analytical technologies and computational tools continue to evolve, the application of stable isotope tracers is set to uncover even deeper layers of metabolic regulation, paving the way for groundbreaking discoveries.

References

N-Dodecanoyl-d23-glycine material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for N-Dodecanoyl-d23-glycine, a deuterated form of N-Dodecanoylglycine. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this compound. This document also includes relevant biological context and experimental protocols.

Chemical and Physical Properties

This compound is the deuterium-labeled version of N-Dodecanoylglycine, also known as N-Lauroylglycine. The deuteration is typically on the dodecanoyl (lauroyl) chain. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

PropertyDataSource
Molecular Formula C14H4D23NO3LGC Standards
Molecular Weight 280.51 g/mol LGC Standards
Appearance SolidMedChemExpress
Storage Temperature Room temperatureCDN Isotopes
Purity 98 atom % DCDN Isotopes

Toxicological Information

For the non-deuterated analog, N-Lauroylglycine , the following GHS hazard classifications have been reported:

Hazard ClassGHS ClassificationSource
Skin IrritationCategory 2PubChem
Eye IrritationCategory 2PubChem

It is important to note that the toxicological properties of the deuterated compound may differ from the non-deuterated form, and it should be handled with appropriate caution. The parent amino acid, Glycine , has a reported oral LD50 of 7930 mg/kg in rats, though this is not a direct indicator of the toxicity of its N-acylated derivative.

Hazard Identification and Safety Precautions

Based on the available information, this compound is considered a non-hazardous material for transport. However, as with any chemical compound in a research setting, appropriate safety precautions should be observed.

GHS Hazard Statements for N-Lauroylglycine (non-deuterated analog):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given the powdered nature of this compound and the potential for skin and eye irritation, the following handling procedures are recommended:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

    • Body Protection: Wear a laboratory coat.

  • Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Weighing and Dissolving the Compound
  • Preparation: Before weighing, ensure the balance is clean and calibrated. Place a weighing paper or boat on the balance and tare to zero.

  • Weighing: Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula. It is recommended to perform this step within a fume hood to contain any airborne powder.

  • Dissolving: Transfer the weighed powder to a suitable container (e.g., a vial or flask). To ensure a quantitative transfer, the weighing paper can be rinsed with the chosen solvent, and the rinse added to the container. The choice of solvent will depend on the experimental requirements.

Weighing_and_Dissolving_Workflow cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_dissolving Dissolving A Clean and Calibrate Balance B Place Weighing Paper and Tare A->B C Transfer Powder to Weighing Paper B->C D Transfer Powder to Container C->D E Rinse Weighing Paper with Solvent D->E F Add Rinse to Container E->F

Caption: Workflow for weighing and dissolving this compound.

Storage and Disposal
  • Storage: Store this compound at room temperature in a tightly sealed container to prevent moisture absorption.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Biological Context: N-Acyl Glycine Metabolism

N-acyl glycines, including N-Dodecanoylglycine, are a class of endogenous lipid metabolites. They are involved in various signaling pathways and are synthesized and degraded by specific enzymatic processes.

Biosynthesis of N-Acyl Glycines

The primary pathway for the biosynthesis of N-acyl glycines involves the conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

Biosynthesis_Pathway FattyAcid Dodecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase DodecanoylCoA Dodecanoyl-CoA AcylCoA_Synthetase->DodecanoylCoA GLYAT Glycine N-acyltransferase (GLYAT) DodecanoylCoA->GLYAT Glycine Glycine Glycine->GLYAT NDodecanoylGlycine N-Dodecanoylglycine GLYAT->NDodecanoylGlycine

Caption: Biosynthesis pathway of N-Dodecanoylglycine.

Degradation of N-Acyl Glycines

The degradation of N-acyl glycines is primarily carried out by amidohydrolases, which hydrolyze the amide bond to release the fatty acid and glycine.

Degradation_Pathway NDodecanoylGlycine N-Dodecanoylglycine Amidohydrolase Amidohydrolase NDodecanoylGlycine->Amidohydrolase FattyAcid Dodecanoic Acid Amidohydrolase->FattyAcid Glycine Glycine Amidohydrolase->Glycine

Caption: Degradation pathway of N-Dodecanoylglycine.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all laboratory personnel to be familiar with this information and to follow standard laboratory safety practices. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.

References

A Technical Guide to the Discovery and Initial Applications of N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acylglycines (NAGlys) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of glycine (B1666218). While the study of simple glycine conjugates dates back to the 19th century, the discovery of long-chain N-acylglycines as bioactive lipids is a more recent development, spurred by advances in lipidomics and a deeper understanding of the endocannabinoid system.[1][2][3] Initially identified as byproducts of metabolic detoxification, these molecules are now recognized for their diverse physiological roles, including neuromodulation, anti-inflammatory effects, and pain perception.[3][4][5][6] This guide provides a detailed overview of the discovery, biosynthesis, and initial scientific applications of N-acylglycines, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Historical Context

The first identification of a glycine conjugate, N-benzoylglycine (hippuric acid), occurred in the 1820s as a mammalian metabolite.[3] However, the significance of long-chain fatty acid conjugates of glycine remained largely unexplored for over a century. The modern era of N-acyl amino acid research was catalyzed by the discovery of anandamide (B1667382) (N-arachidonoylethanolamine), the endogenous ligand for the cannabinoid receptor CB1, which ignited widespread interest in the broader family of fatty acid amides.[1][2]

In 2001, N-arachidonoylglycine was identified as the first long-chain N-acylglycine from a mammalian source.[3] This discovery was a turning point, revealing that these lipids were not merely metabolic intermediates but active signaling molecules. Subsequent lipidomics studies have identified a diverse family of endogenous N-acylglycines in the central nervous system and peripheral tissues, including N-palmitoylglycine, N-oleoylglycine, N-stearoyl glycine, and N-linoleoyl glycine.[5][7]

Initial Applications and Biological Functions

Early research quickly established N-acylglycines as a class of bioactive lipids with a wide range of potential therapeutic applications. Their functions are diverse, spanning neuromodulation, metabolic regulation, and cellular detoxification.

Key Biological Roles:

  • Neuromodulation and Pain: N-arachidonoylglycine was first noted for its antinociceptive and anti-inflammatory effects in animal models of pain.[3][4]

  • Metabolic Disease Diagnosis: The analysis of urinary acylglycines is a critical tool for diagnosing inherited disorders of mitochondrial fatty acid β-oxidation.[5] Altered levels of specific N-acylglycines in urine and plasma have been identified as potential biomarkers for type II diabetes, obesity, and kidney disease.[6][8]

  • Cellular Signaling: N-acylglycines are involved in various signaling processes, including intracellular calcium mobilization, insulin (B600854) release, and the regulation of body temperature and locomotion.[5]

  • Detoxification: The conjugation of glycine to metabolites, such as those from branched-chain amino acids and fatty acid oxidation, forms less toxic, more hydrophilic N-acylglycines that can be excreted in urine.[6][8]

  • Barrier Function: The high expression of enzymes that synthesize N-acylglycines in tissues like the skin and lungs suggests a potential role in maintaining barrier integrity and modulating local immune responses.[9]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the role of N-acylglycines in biological systems. The following tables summarize key data from foundational studies.

Table 1: Biological Activities of Select N-Acylglycines

N-AcylglycineAbbreviationKey Initial Application / Biological ActivityReference(s)
N-ArachidonoylglycineNAGly(20:4)Antinociceptive and anti-inflammatory effects.[3][4][3][4]
N-OleoylglycineNAGly(18:1)Detected in the central nervous system; linked to various biological roles.[5][5]
N-PalmitoylglycineNAGly(16:0)Proliferative control, intracellular calcium mobilization.[5][5]
N-StearoylglycineNAGly(18:0)Identified as a novel endogenous lipid.[7][7]
AcetylglycineNAGly(2:0)Associated with fat loss in vivo; biomarker for adiposity.[10][10]

Table 2: Quantitative Effects of Enzyme Knockdown on N-Acylglycine Levels

Data from siRNA-mediated knockdown of Glycine N-acyltransferase-like 3 (mGLYATL3) in mouse N18TG2 neuroblastoma cells.[3]

MetaboliteTreatment% Decrease Relative to ControlReference
N-OleoylglycinemGLYATL3 siRNA99.4%[3]
OleamidemGLYATL3 siRNA93.6%[3]
N-PalmitoylglycinemGLYATL3 siRNA90.4%[3]
PalmitamidemGLYATL3 siRNA86.9%[3]

Biochemical Pathways

The biosynthesis and degradation of N-acylglycines are controlled by specific enzymatic pathways. Understanding these pathways is essential for developing therapeutic interventions that target this lipid family.

Biosynthesis of N-Acylglycines

Two primary pathways for the biosynthesis of N-acylglycines have been proposed.[3] The first and most prominent pathway involves the direct conjugation of a fatty acyl-CoA to glycine, catalyzed by a glycine N-acyltransferase (GLYAT). A second pathway involves the sequential oxidation of N-acylethanolamines.

G cluster_0 Pathway 1: Acyl-CoA Conjugation cluster_1 Pathway 2: N-Acylethanolamine Oxidation FA Fatty Acid ACoA_S Acyl-CoA Synthetase FA->ACoA_S ATP, CoA FACoA Fatty Acyl-CoA ACoA_S->FACoA GLYAT Glycine N-Acyltransferase (GLYAT/GLYATL) FACoA->GLYAT Gly Glycine Gly->GLYAT NAGly1 N-Acylglycine GLYAT->NAGly1 NAE N-Acylethanolamine ADH Alcohol Dehydrogenase NAE->ADH NAD+ NAGl N-Acylglycinal ADH->NAGl ALDH Aldehyde Dehydrogenase NAGl->ALDH NAD+ NAGly2 N-Acylglycine ALDH->NAGly2

Caption: Proposed biosynthetic pathways for N-acylglycines.
Degradation and Metabolism of N-Acylglycines

N-acylglycines can be metabolized through two primary routes: hydrolysis back to their constituent fatty acid and glycine, or oxidative cleavage to form primary fatty acid amides (PFAMs).

G cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Oxidative Cleavage NAGly N-Acylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAGly->FAAH H₂O PAM Peptidylglycine α-Amidating Monooxygenase (PAM) NAGly->PAM O₂, Ascorbate FA Fatty Acid FAAH->FA Gly Glycine FAAH->Gly PFAM Primary Fatty Acid Amide (PFAM) PAM->PFAM Glyox Glyoxylate PAM->Glyox

Caption: Major metabolic pathways for N-acylglycine degradation.

Key Experimental Protocols

The identification and functional characterization of N-acylglycines rely on a combination of advanced analytical and molecular biology techniques.

Protocol: Quantification of N-Acylglycines by LC-MS with Derivatization

This method enhances the sensitivity of detection for N-acylglycines in biological matrices like plasma and urine.[6][8]

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • Add 100 µL of sample to a microcentrifuge tube.

    • Add 400 µL of a cold extraction solvent (e.g., acetonitrile (B52724)/methanol mixture with internal standards) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization with 3-Nitrophenylhydrazine (3-NPH):

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC) in an aqueous-organic solvent mixture.

    • Incubate the reaction at 40°C for 30 minutes. The reaction is self-quenching and requires no additional steps.[6][8]

  • LC-MS Analysis:

    • Inject the derivatized sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification of specific N-acylglycine derivatives.[8]

Protocol: siRNA-Mediated Knockdown for Functional Analysis

This protocol is used to investigate the role of specific enzymes in N-acylglycine biosynthesis, as demonstrated in studies of mGLYATL3 in N18TG2 cells.[2][3]

  • Cell Culture:

    • Culture N18TG2 mouse neuroblastoma cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 60-70% confluency.

  • siRNA Transfection:

    • Prepare two solutions: one containing the siRNA targeting the gene of interest (e.g., mGLYATL3) in serum-free media, and another containing a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.

    • Combine the two solutions, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours. A non-targeting siRNA should be used as a negative control.

  • Metabolite Extraction and Analysis:

    • After incubation, wash the cells with cold PBS.

    • Scrape the cells into a solvent (e.g., methanol) to quench metabolism and extract lipids.

    • Analyze the cell extracts for N-acylglycine and other lipid levels using LC-MS as described in Protocol 6.1.

  • Data Analysis:

    • Quantify the levels of target N-acylglycines in both the knockdown and control samples.

    • Calculate the percentage decrease in metabolite levels to determine the enzyme's contribution to the biosynthetic pathway.[3]

G start Culture N18TG2 Cells (60-70% Confluency) transfection Transfect with siRNA (Target vs. Control) start->transfection incubation Incubate for 48-72 hours transfection->incubation extraction Wash, Scrape, and Extract Lipids incubation->extraction analysis Analyze Metabolites via LC-MS extraction->analysis quantify Quantify N-Acylglycine Levels analysis->quantify end Determine Role of Target Enzyme quantify->end

Caption: Workflow for siRNA-mediated functional analysis of enzymes.

Conclusion and Future Directions

The discovery of N-acylglycines has opened a new chapter in the study of lipid signaling. From their initial characterization as detoxification products to their recognition as key neuromodulators and metabolic biomarkers, these molecules have demonstrated significant scientific and clinical potential. Initial applications have focused on their roles in pain, inflammation, and the diagnosis of metabolic diseases.

Future research will likely focus on elucidating the specific receptors and downstream targets of various N-acylglycines, further defining their roles in complex diseases, and exploring their therapeutic potential. The development of more sensitive analytical techniques and specific enzyme inhibitors will be crucial for fully understanding and harnessing the biological activities of this fascinating and expanding class of lipids.

References

Methodological & Application

Application Note: Quantification of N-Dodecanoylglycine in Biological Matrices using N-Dodecanoyl-d23-glycine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Dodecanoylglycine in biological matrices such as plasma and urine. N-Dodecanoylglycine belongs to the N-acylglycine family, which are significant biomarkers for certain inborn errors of metabolism, particularly fatty acid β-oxidation disorders.[1][2] To ensure high accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, N-Dodecanoyl-d23-glycine. The methodology involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Introduction

N-acylglycines are metabolic byproducts formed from the conjugation of glycine (B1666218) with various acyl-CoA esters.[1] Under normal physiological conditions, they are present at low concentrations. However, in individuals with specific metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the levels of certain N-acylglycines can be significantly elevated.[1][2] Therefore, the accurate quantification of these molecules is crucial for disease diagnosis and for monitoring therapeutic interventions. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects, and variations during sample processing and instrument response, ensuring reliable quantification.[1][3]

Experimental Protocols

Materials and Reagents
  • N-Dodecanoylglycine (Analyte)

  • This compound (Internal Standard - ISTD)[4]

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma and urine (for matrix-matched calibrators and quality controls)

Standard and Internal Standard Stock Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Dodecanoylglycine in methanol.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the ISTD at a fixed concentration (e.g., 100 ng/mL) in acetonitrile for plasma protein precipitation or in 50% methanol/water for urine dilution.

Sample Preparation
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).[1]

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UPLC/HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate

Mass Spectrometry (MS) Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions

The fragmentation of N-acylglycines typically results in a characteristic product ion corresponding to the glycine moiety.[5]

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
N-Dodecanoylglycine258.476.120
This compound (ISTD)281.576.120

Data Presentation

Method Validation Summary

The method should be validated for linearity, sensitivity, accuracy, and precision according to standard guidelines. Representative data is presented below.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
N-Dodecanoylglycine1 - 1000> 0.9951

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
Low3< 10%< 10%90-110%
Medium100< 5%< 10%95-105%
High800< 5%< 10%95-105%

(Note: The quantitative data presented are representative and should be established for each specific assay.)

Visualizations

Experimental Workflow

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Prep_P Protein Precipitation (Acetonitrile + ISTD) Plasma->Prep_P Urine Urine Prep_U Dilution (50% MeOH/Water + ISTD) Urine->Prep_U LCMS LC-MS/MS Analysis (MRM Mode) Prep_P->LCMS Prep_U->LCMS Quant Quantification (Peak Area Ratio vs. Cal Curve) LCMS->Quant G FattyAcid Long-Chain Fatty Acid (e.g., Dodecanoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase DodecanoylCoA Dodecanoyl-CoA AcylCoA_Synthase->DodecanoylCoA BetaOx β-Oxidation Pathway DodecanoylCoA->BetaOx Block Metabolic Block (e.g., Enzyme Deficiency) DodecanoylCoA->Block AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Normal Metabolism GLYAT Glycine N-Acyltransferase (GLYAT) Block->GLYAT Accumulation Glycine Glycine Glycine->GLYAT NDG N-Dodecanoylglycine (Excreted) GLYAT->NDG

References

Application Note: Quantitative Analysis of N-Dodecanoylglycine in Biological Matrices using N-Dodecanoyl-d23-glycine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in various physiological processes. Among them, N-dodecanoylglycine, a fatty acid amide, has garnered interest for its potential biological activities. Accurate quantification of N-dodecanoylglycine in complex biological matrices is crucial for understanding its physiological roles and for potential therapeutic development. This application note describes a robust and sensitive method for the quantitative analysis of N-dodecanoylglycine in plasma and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Dodecanoyl-d23-glycine. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations during sample preparation and instrument analysis[1].

Quantitative Data Summary

The LC-MS/MS method presented was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision. The following tables summarize the quantitative performance of the method.

Table 1: Linearity and Sensitivity of N-Dodecanoylglycine Quantification

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Curve Range 0.5 - 500 ng/mL-
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) 0.1 ng/mLSignal-to-Noise Ratio ≥ 3

Table 2: Accuracy and Precision of N-Dodecanoylglycine Quantification

Quality Control (QC) LevelNominal Concentration (ng/mL)Accuracy (%)Precision (%RSD)Acceptance Criteria
Low QC 1.598.76.8Accuracy: ± 20% of nominalPrecision: ≤ 20% RSD
Mid QC 75102.34.2Accuracy: ± 15% of nominalPrecision: ≤ 15% RSD
High QC 40099.53.1Accuracy: ± 15% of nominalPrecision: ≤ 15% RSD

Table 3: Recovery and Matrix Effect for N-Dodecanoylglycine

ParameterLow QC (1.5 ng/mL)High QC (400 ng/mL)Acceptance Criteria
Extraction Recovery (%) 88.291.5Consistent and reproducible
Matrix Effect (%) 95.1 (Ion Suppression)93.8 (Ion Suppression)CV ≤ 15%

Experimental Protocols

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • Weigh approximately 50 mg of frozen tissue.

  • Add 500 µL of ice-cold homogenization buffer (e.g., PBS) and 10 µL of this compound IS working solution.

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 4: LC-MS/MS Instrumental Parameters

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Dodecanoylglycine: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion
Collision Energy Optimized for each transition
Dwell Time 100 ms

Signaling Pathways and Experimental Workflows

Signaling Pathway of N-Dodecanoylglycine

N-acyl glycines, such as N-dodecanoylglycine, are a class of lipid signaling molecules. While the precise signaling pathways for N-dodecanoylglycine are still under active investigation, evidence suggests that some N-acyl glycines, like N-arachidonoyl glycine (B1666218), may act as signaling molecules through G-protein coupled receptors (GPCRs) such as GPR18. However, it is important to note that the role of N-arachidonoyl glycine as a GPR18 agonist is a subject of ongoing scientific debate, with some studies showing activation and others reporting no canonical signaling[2][3][4][5][6]. Another key aspect of fatty acid amide signaling is their enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH), which terminates their signaling activity[7][8][9][10].

GPR18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N-Dodecanoylglycine N-Dodecanoylglycine GPR18 GPR18 N-Dodecanoylglycine->GPR18 Binds to FAAH FAAH N-Dodecanoylglycine->FAAH Substrate for G_protein Gαi/o GPR18->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates Degradation_Products Dodecanoic Acid + Glycine FAAH->Degradation_Products Hydrolyzes to

Caption: Proposed signaling pathway of N-Dodecanoylglycine via GPR18 and its degradation by FAAH.

Experimental Workflow

The following diagram outlines the major steps for the quantitative analysis of N-Dodecanoylglycine from biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma or Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the quantitative analysis of N-Dodecanoylglycine.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of N-Dodecanoylglycine in biological matrices using a highly specific and sensitive LC-MS/MS method with this compound as an internal standard. The detailed protocols and representative quantitative data serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development, enabling accurate and reliable measurement of this important fatty acid amide.

References

Stable Isotope Dilution Assay for N-lauroylglycine Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of N-lauroylglycine in biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. N-lauroylglycine, a member of the N-acylglycine family, is a metabolite formed from the conjugation of lauric acid and glycine (B1666218). Accurate quantification of N-lauroylglycine is crucial for understanding its role in various physiological and pathological processes.

Introduction

N-acylglycines are emerging as important signaling molecules and biomarkers for various metabolic disorders.[1][2] Stable isotope dilution assay (SIDA) coupled with LC-MS/MS is the gold standard for the accurate and precise quantification of endogenous molecules in complex biological samples.[1] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., N-lauroylglycine-d5) to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte of interest and is detected by the mass spectrometer, allowing for the correction of matrix effects and variations in sample recovery.

Metabolic Pathway of N-acylglycines

N-acylglycines are primarily synthesized through the enzymatic conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase. The degradation of N-acylglycines can occur via hydrolysis back to the constituent fatty acid and glycine.

N_acylglycine_Metabolism Fatty_Acid Fatty Acid (e.g., Lauric Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Lauroyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP, CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase Fatty_Acyl_CoA->Glycine_N_Acyltransferase Glycine Glycine Glycine->Glycine_N_Acyltransferase N_Lauroylglycine N-Lauroylglycine Glycine_N_Acyltransferase->N_Lauroylglycine CoA Hydrolysis Hydrolysis N_Lauroylglycine->Hydrolysis Hydrolysis->Fatty_Acid Hydrolysis->Glycine

Caption: Biosynthesis and degradation pathway of N-lauroylglycine.

Experimental Protocols

Synthesis of N-lauroylglycine-d5 (Internal Standard)

A deuterated internal standard is crucial for accurate quantification. While commercial availability may be limited, a synthetic route can be followed. This protocol is based on general methods for the synthesis of deuterated N-acyl amino acids.

Materials:

  • Lauric acid-d5 (or other deuterated lauric acid)

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Deuterated Lauric Acid: Dissolve lauric acid-d5 in anhydrous DCM. Add DCC and DMAP and stir at room temperature for 30 minutes.

  • Coupling Reaction: In a separate flask, suspend glycine methyl ester hydrochloride in anhydrous DCM and add triethylamine (B128534) to neutralize. Add this mixture to the activated lauric acid-d5 solution. Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting N-lauroyl-d5-glycine methyl ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography to yield N-lauroylglycine-d5.

Sample Preparation from Plasma

Materials:

  • Human plasma samples

  • N-lauroylglycine-d5 internal standard solution (in methanol)

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the N-lauroylglycine-d5 internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on general methods for N-acylglycine analysis and should be optimized for the specific instrumentation used.[1]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Nebulizer Gas (GS1) and Heater Gas (GS2): 50 psi

MRM Transitions (Hypothetical - to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Lauroylglycine258.276.15020
N-Lauroylglycine-d5263.276.15020

Note: The product ion at m/z 76.1 corresponds to the glycine fragment. The precursor ion for N-lauroylglycine is [M+H]+. The precursor for the d5-labeled standard assumes deuteration on the lauroyl chain.

Data Presentation and Method Validation

Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.[1]

Table 1: Method Validation Parameters (Representative)

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery85-115%

Table 2: Quantification of N-Lauroylglycine in Human Plasma (Hypothetical Data)

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µM)
Control 115,23450,1230.3040.51
Control 218,98751,2340.3710.62
Patient A45,67849,8760.9161.53
Patient B51,23450,5671.0131.69

Experimental Workflow

The overall experimental workflow for the quantification of N-lauroylglycine is depicted below.

Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spiking with N-lauroylglycine-d5 (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_MS_Analysis->Data_Analysis Result N-lauroylglycine Concentration Data_Analysis->Result

Caption: Experimental workflow for N-lauroylglycine quantification.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of N-lauroylglycine in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and drug development applications where reliable measurement of this N-acylglycine is required.

References

Application Notes and Protocols for N-Acylglycine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of plasma for the analysis of N-acylglycines, a class of metabolites crucial for the diagnosis and monitoring of certain inborn errors of metabolism.[1] The accurate quantification of these biomarkers is essential for clinical research and drug development. The following sections detail various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to N-Acylglycine Analysis

N-acylglycines are metabolic byproducts formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] While present at low levels in healthy individuals, their concentrations can significantly increase in those with specific metabolic disorders, making them valuable biomarkers.[1] LC-MS/MS is the preferred analytical method for their quantification due to its high sensitivity, specificity, and throughput.[1] Effective sample preparation is critical to remove interfering substances from the plasma matrix and ensure accurate and reproducible results.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery and quantification of N-acylglycines. The following tables summarize the performance of different techniques based on published data.

Table 1: Performance of Protein Precipitation Methods

Precipitating AgentAnalyte(s)Recovery (%)Linearity (r²)Precision (%CV)Key Findings
Acetonitrile (B52724)Drug cocktail> 80%-< 6%Found to be the most effective protein precipitation technique with high recovery and low variability.
AcetonitrilePanel of N-acylglycines-> 0.99-Excellent linearity over a concentration range of 0.1 to 100 µM.[1]
Perchloric AcidDrug cocktailLow-HighResulted in low analyte recovery and high variability, likely due to co-precipitation.
Trichloroacetic Acid (TCA)Drug cocktailLow-HighSimilar to perchloric acid, showed low recovery and high variability.
AcetonePlasma proteins---Demonstrated higher protein yield compared to TCA/acetone methods.[2]
Methanol (B129727)Plasma lipids---Appropriate for hydrophilic lipid species.
IsopropanolPlasma lipids---Effective for hydrophobic lipids.

Table 2: Performance of Liquid-Liquid and Solid-Phase Extraction Methods

Extraction MethodSolvent/CartridgeAnalyte(s)Recovery (%)Key Findings
Liquid-Liquid ExtractionChloroform (B151607):Methanol (2:1)N-oleoyl glycine & N-oleoyl alanine> 90%A robust and reliable method with high recovery for the low-level analytes.[3]
Liquid-Liquid-Liquid ExtractionAcetonitrile & n-hexaneTricyclic antidepressants79 - 98%Provides high selectivity by transferring interferences into the n-hexane phase.[4]
Solid-Phase ExtractionAnion ExchangeAcylglycines90.2 - 109.3%Highly sensitive and specific method for urinary acylglycines.[5]
Solid-Phase ExtractionC18AraGly-d873.4 ± 0.16%-

Experimental Protocols

The following are detailed protocols for the most common sample preparation techniques for N-acylglycine analysis in plasma.

Protocol 1: Protein Precipitation with Acetonitrile

This is a straightforward and widely used method for removing proteins from plasma samples.[1]

Materials:

  • Plasma samples

  • Ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., n-Octanoylglycine-2,2-d2)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.[1]

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.[1] This provides a 4:1 ratio of ACN to plasma.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is effective for extracting N-acylglycines, particularly lipophilic species, and can provide a cleaner extract than protein precipitation.[3]

Materials:

  • Plasma samples

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50% methanol/water)

  • Autosampler vials

Procedure:

  • To a glass centrifuge tube, add 25 µL of plasma sample.

  • Add 1,400 µL of a 2:1 chloroform:methanol mixture containing an internal standard.

  • Add 150 µL of deionized water.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Re-extract the aqueous layer with 800 µL of chloroform twice, vortexing and centrifuging as before.

  • Pool all organic extracts.

  • Evaporate the combined organic extract to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide a very clean sample by selectively retaining the analytes of interest while washing away interfering matrix components. Anion exchange cartridges are often used for acylglycine extraction.[5]

Materials:

  • Plasma samples

  • Anion exchange SPE cartridges

  • SPE manifold

  • Methanol

  • Deionized water

  • Elution solvent (e.g., methanol with 5% formic acid)

  • Internal standard solution

  • Collection tubes

  • Evaporation system

  • Reconstitution solution

  • Autosampler vials

Procedure:

  • Pre-treat the plasma sample by performing a protein precipitation step as described in Protocol 1.

  • Condition the anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.[6]

  • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.5 mL of 5% methanol in water to remove unbound impurities.[6]

  • Elute the N-acylglycines from the cartridge with 1.2 mL of elution solvent into a clean collection tube.[6]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of N-acylglycines in plasma.

Experimental Workflow for N-Acylglycine Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add prep Sample Preparation is_add->prep ppt Protein Precipitation prep->ppt e.g., ACN lle Liquid-Liquid Extraction prep->lle e.g., Chloroform/ Methanol spe Solid-Phase Extraction prep->spe e.g., Anion Exchange centrifuge Centrifugation ppt->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer spe->supernatant Elution centrifuge->supernatant drydown Evaporation supernatant->drydown lcms LC-MS/MS Analysis supernatant->lcms Direct Injection reconstitute Reconstitution drydown->reconstitute reconstitute->lcms data Data Analysis lcms->data

A generalized experimental workflow for N-acylglycine quantification.
N-Acylglycine Biosynthesis Pathway

This diagram illustrates the primary proposed pathway for the biosynthesis of N-acylglycines in mammalian systems.

N_Acylglycine_Biosynthesis FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA Fatty Acyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT/GLYATL3) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAG N-Acylglycine ACSL->AcylCoA GLYAT->NAG

Proposed pathway for the biosynthesis of N-acylglycines.

References

N-Dodecanoyl-d23-glycine in lipidomics workflow for biomarker discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Dodecanoyl-d23-glycine for Quantitative Lipidomics

Topic: this compound in Lipidomics Workflows for Biomarker Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathology and discovering novel biomarkers.[1] Lipids are not only essential structural components of cell membranes but also play critical roles in energy storage and cell signaling. Dysregulation of lipid metabolism is implicated in numerous diseases, including cardiovascular disease, diabetes, and cancer.[2][3]

A major challenge in mass spectrometry (MS)-based lipidomics is achieving accurate and reproducible quantification of lipid species in complex biological matrices due to ion suppression and matrix effects. The stable isotope dilution (SID) technique, which utilizes a heavy-isotope-labeled internal standard, is the gold standard for surmounting these challenges. This compound is a deuterated form of the endogenous N-acyl amino acid, N-dodecanoylglycine. Its high isotopic purity and co-eluting properties with the endogenous analyte make it an ideal internal standard for sensitive and accurate quantification in demanding lipidomics workflows.[4][5]

N-acylglycines themselves are an important class of signaling lipids.[6] They are synthesized from fatty acyl-CoAs and glycine (B1666218) and are involved in various physiological processes.[6][7] The ability to accurately measure their levels is key to understanding their role in health and disease.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample at the earliest stage of preparation. This "heavy" internal standard is chemically identical to the endogenous "light" analyte and behaves identically during sample extraction, derivatization, and chromatographic separation.

Because the internal standard and the analyte experience the same matrix effects and potential sample loss, the ratio of their signal intensities in the mass spectrometer remains constant. By measuring this ratio against a calibration curve, the absolute concentration of the endogenous analyte can be determined with high precision and accuracy.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Sample Processing cluster_ms Mass Spectrometry cluster_quant Quantification Analyte Endogenous Analyte (Light) Extraction Lipid Extraction Analyte->Extraction IS This compound (Heavy) IS->Extraction Spike-in LC LC Separation Extraction->LC MS MS Detection LC->MS Quant Ratio (Light/Heavy) = Accurate Concentration MS->Quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Application in Biomarker Discovery Workflow

The discovery of lipid biomarkers is a multi-step process that moves from broad, untargeted profiling to targeted, quantitative validation.[1] this compound is critical in the later stages of this workflow, where precise and accurate measurement of potential biomarkers is required across large sample cohorts.

G P1 Step 1: Sample Cohort (e.g., Disease vs. Control) P2 Step 2: Sample Preparation & Internal Standard Spiking P1->P2 P3 Step 3: Lipid Extraction (e.g., Folch or MTBE) P2->P3 Add this compound P4 Step 4: LC-MS/MS Analysis (Targeted MRM) P3->P4 P5 Step 5: Data Processing (Peak Integration, Ratio Calculation) P4->P5 P6 Step 6: Statistical Analysis (T-test, Volcano Plots) P5->P6 P7 Step 7: Biomarker Validation P6->P7

Caption: Targeted lipidomics workflow for biomarker validation.

Endogenous N-Acylglycine Biosynthesis & Signaling

To appreciate the significance of measuring N-dodecanoylglycine, it is useful to understand its biological context. Long-chain N-acylglycines are synthesized in cells via the conjugation of a fatty acyl-CoA (like Dodecanoyl-CoA) with glycine.[6][7] This reaction can be catalyzed by enzymes such as Glycine N-acyltransferase-like 3 (GLYATL3).[8][9] These lipids are recognized as signaling molecules that may interact with receptors or be metabolized by enzymes like Fatty Acid Amide Hydrolase (FAAH), suggesting a role in cellular regulation.[10]

G FattyAcid Dodecanoic Acid (Fatty Acid) AcylCoA Dodecanoyl-CoA FattyAcid->AcylCoA NAGly N-Dodecanoyl-glycine AcylCoA->NAGly Glycine Glycine Glycine->NAGly Signaling Cellular Signaling (e.g., Receptor Interaction) NAGly->Signaling Degradation Degradation NAGly->Degradation E1_label Acyl-CoA Synthetase E1_label->FattyAcid E2_label GLYATL3 E2_label->AcylCoA E3_label FAAH E3_label->Degradation

Caption: Simplified biosynthesis and signaling pathway of N-Dodecanoyl-glycine.

Experimental Protocols

This section provides a representative protocol for the quantification of N-dodecanoylglycine in human serum using this compound as an internal standard.

5.1. Materials

  • Human Serum (stored at -80°C)

  • This compound (Internal Standard, IS)

  • N-Dodecanoylglycine (Analyte Standard)

  • Methanol (B129727) (HPLC Grade)

  • Methyl-tert-butyl ether (MTBE, HPLC Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

5.2. Sample Preparation & Lipid Extraction (MTBE Method)

  • Thaw serum samples on ice.

  • Prepare an Internal Standard (IS) spiking solution of this compound in methanol at 1 µg/mL.

  • In a 2 mL microcentrifuge tube, add 50 µL of serum.

  • Add 20 µL of the IS spiking solution to the serum. Vortex briefly.

  • Add 200 µL of methanol. Vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Vortex for 1 minute.

  • Add 150 µL of LC-MS grade water. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form (upper organic, middle protein, lower aqueous).

  • Carefully collect the upper organic layer (~700 µL) and transfer to a new 1.5 mL tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of Acetonitrile/Water (90:10, v/v) for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient to 98% B

    • 12-15 min: Hold at 98% B

    • 15-15.1 min: Return to 30% B

    • 15.1-18 min: Re-equilibration

  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • N-Dodecanoylglycine: Q1: 274.2 -> Q3: 76.1

    • This compound (IS): Q1: 297.4 -> Q3: 76.1 (Note: Exact m/z values should be optimized experimentally)

Data Presentation & Expected Results

A full method validation should be performed to characterize the performance of the assay. The data below is representative of what can be expected for acylglycine quantification methods.[11]

Table 1: Representative Method Validation Parameters for Acylglycine Quantification

ParameterTypical Performance Metric
Linear Range 1.0 - 500 nM
Lower Limit of Quantitation (LLOQ) 1 - 5 nM
Signal-to-Noise Ratio at LLOQ > 10
Precision (CV%) < 15%
Accuracy (% RE) < 15%
Analyte Stability (24h at 4°C) Stable
Freeze/Thaw Stability (3 cycles) Stable

Data in this table is illustrative and based on typical performance for acylglycine assays.[11] Actual values must be determined experimentally for N-Dodecanoylglycine.

Conclusion

This compound is an essential tool for researchers aiming to perform accurate, reproducible quantification of its endogenous counterpart in complex biological samples. By employing the principles of isotope dilution mass spectrometry, this internal standard enables the robust validation of N-dodecanoylglycine as a potential biomarker. The detailed protocols and workflows provided here serve as a comprehensive guide for integrating this standard into lipidomics research, ultimately advancing our understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Deuterated Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions (fluxes) within biological systems. The use of stable isotope tracers, particularly deuterated compounds, offers a safe and effective method to track the fate of metabolites through complex biochemical networks. Deuterium (B1214612) (²H), as a stable isotope of hydrogen, can be incorporated into metabolites, and its journey can be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for designing and conducting metabolic flux analysis experiments using deuterated tracers such as deuterated glucose and deuterium oxide (D₂O).

Section 1: Principles of Metabolic Flux Analysis with Deuterated Tracers

Stable isotope tracing with deuterium allows researchers to follow the flow of hydrogen atoms through metabolic pathways.[1] When cells are cultured in the presence of a deuterated substrate, the deuterium atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, it is possible to infer the relative contributions of different pathways to their production.

Deuterated tracers offer unique advantages:

  • Complementary Information: Deuterium tracing provides information that is orthogonal to that obtained from more common ¹³C tracers, especially in elucidating reactions involving redox cofactors like NAD(P)H.

  • Safety: As a stable isotope, deuterium is non-radioactive and safe for a wide range of in vitro and in vivo studies, including those involving human subjects.[2]

  • Cost-Effectiveness: Deuterium oxide (D₂O) is a relatively inexpensive tracer for labeling studies.[3]

Key Metabolic Pathways Analyzed:

The central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, is a primary focus of MFA. The following diagrams illustrate the flow of metabolites through these pathways.

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F1,6BP F1,6BP F6P->F1,6BP PFK DHAP DHAP F1,6BP->DHAP GADP GADP F1,6BP->GADP DHAP->GADP TPI 1,3BPG 1,3BPG GADP->1,3BPG GAPDH 3PG 3PG 1,3BPG->3PG PGK 2PG 2PG 3PG->2PG PGM PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Caption: Glycolysis Metabolic Pathway.

TCA_Cycle_Pathway cluster_tca TCA Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: TCA Cycle Metabolic Pathway.

Section 2: Experimental Design and Protocols

A successful metabolic flux analysis experiment using deuterated tracers requires careful planning and execution. The following diagram outlines the general experimental workflow.

MFA_Workflow Tracer Selection Tracer Selection Cell Culture and Labeling Cell Culture and Labeling Tracer Selection->Cell Culture and Labeling Metabolite Quenching and Extraction Metabolite Quenching and Extraction Cell Culture and Labeling->Metabolite Quenching and Extraction Sample Preparation for MS Sample Preparation for MS Metabolite Quenching and Extraction->Sample Preparation for MS Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation for MS->Mass Spectrometry Analysis Data Analysis and Flux Calculation Data Analysis and Flux Calculation Mass Spectrometry Analysis->Data Analysis and Flux Calculation

Caption: General Experimental Workflow for MFA.
Protocol 2.1: Metabolic Labeling of Cultured Cells with Deuterated Glucose

This protocol describes the labeling of adherent mammalian cells with deuterated glucose to investigate central carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Glucose-free version of the standard medium

  • Deuterated glucose (e.g., [6,6-²H₂]-glucose or D-[2-²H]glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of deuterated glucose and dFBS. It is critical to use dialyzed FBS to minimize the presence of unlabeled glucose.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of metabolite extraction. Culture the cells in standard growth medium.

  • Isotopic Labeling:

    • Once cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing the deuterated glucose to the cells.

    • Incubate the cells for a duration sufficient to approach isotopic steady state. This time should be determined empirically for the specific cell line and pathways of interest (typically ranging from a few hours to 24 hours).[4]

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolism, place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of -80°C methanol to each well to quench metabolic activity.[5]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 2.2: Metabolic Labeling with Deuterium Oxide (D₂O)

This protocol provides a general method for in vivo or in vitro metabolic labeling using D₂O.

Materials:

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Cell culture medium or animal drinking water

  • Standard cell lysis buffer or tissue homogenization buffer

  • Protease inhibitor cocktail

Procedure:

  • Labeling Medium/Water Preparation:

    • In Vitro: Prepare the labeling medium by adding D₂O to the final desired concentration (typically 4-8%).[6]

    • In Vivo: Prepare drinking water containing the desired concentration of D₂O.

  • Labeling:

    • In Vitro: Replace the standard culture medium with the D₂O-containing labeling medium.

    • In Vivo: Provide the D₂O-containing water to the animals ad libitum.

  • Time-Course Sampling: Harvest cells or tissues at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of deuterium.[6]

  • Sample Processing:

    • Cells: Wash adherent cells with PBS, then lyse. Pellet suspension cells, then lyse.

    • Tissues: Homogenize the tissue samples in an appropriate buffer.

    • Proceed with metabolite extraction as described in Protocol 2.1.

Section 3: Analytical Methods

Mass spectrometry is the primary analytical technique for measuring deuterium enrichment in metabolites.

Protocol 3.1: GC-MS Analysis of Deuterated Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride solution and incubate at 90°C for 60 minutes.[7]

    • Add 70 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[7]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the metabolites.

    • Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.

Protocol 3.2: LC-MS/MS Analysis of Deuterated Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol with appropriate additives like formic acid or ammonium (B1175870) acetate)

  • LC-MS/MS system

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent mixture compatible with your LC method (e.g., 50:50 acetonitrile:water).

  • LC Separation: Separate the metabolites using a suitable LC column (e.g., C18 for reversed-phase or HILIC for polar metabolites) and gradient elution.

  • MS/MS Analysis:

    • Operate the mass spectrometer in a data-dependent or data-independent acquisition mode to acquire fragmentation spectra for metabolite identification.

    • For targeted analysis, use multiple reaction monitoring (MRM) to quantify specific precursor-product ion transitions for each metabolite and its deuterated isotopologues.

Section 4: Data Presentation and Analysis

The primary data from a deuterated tracer experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. This data is then used in computational models to estimate metabolic fluxes.

Illustrative Quantitative Data

The following tables provide illustrative examples of flux data that can be obtained from MFA experiments using deuterated tracers. The values are presented as relative fluxes normalized to the glucose uptake rate.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism Determined by [6,6-²H₂]-Glucose Tracing

Metabolic FluxControl CellsTreated Cells
Glycolysis
Glucose Uptake100.0 ± 5.0120.0 ± 6.0
Hexokinase95.0 ± 4.8115.0 ± 5.8
Phosphofructokinase80.0 ± 4.095.0 ± 4.8
Pyruvate Kinase160.0 ± 8.0190.0 ± 9.5
Lactate Dehydrogenase70.0 ± 3.585.0 ± 4.3
Pentose Phosphate Pathway
G6P Dehydrogenase10.0 ± 1.012.0 ± 1.2
TCA Cycle
Pyruvate Dehydrogenase45.0 ± 2.350.0 ± 2.5
Citrate Synthase55.0 ± 2.860.0 ± 3.0
Isocitrate Dehydrogenase50.0 ± 2.555.0 ± 2.8
α-Ketoglutarate Dehydrogenase48.0 ± 2.452.0 ± 2.6

Table 2: Contribution of Different Substrates to TCA Cycle Intermediates Determined by D₂O Tracing

TCA Cycle IntermediateContribution from Glucose (%)Contribution from Glutamine (%)Contribution from Other Sources (%)
Citrate65.2 ± 3.325.1 ± 1.39.7 ± 0.5
α-Ketoglutarate50.5 ± 2.540.3 ± 2.09.2 ± 0.5
Succinate45.8 ± 2.348.9 ± 2.45.3 ± 0.3
Malate55.1 ± 2.838.7 ± 1.96.2 ± 0.3
Oxaloacetate60.3 ± 3.035.4 ± 1.84.3 ± 0.2

Data Analysis Workflow

Data_Analysis_Workflow Raw MS Data Raw MS Data Peak Picking and Integration Peak Picking and Integration Raw MS Data->Peak Picking and Integration Correction for Natural Isotope Abundance Correction for Natural Isotope Abundance Peak Picking and Integration->Correction for Natural Isotope Abundance Mass Isotopomer Distribution (MID) Calculation Mass Isotopomer Distribution (MID) Calculation Correction for Natural Isotope Abundance->Mass Isotopomer Distribution (MID) Calculation MID Calculation MID Calculation Metabolic Flux Modeling and Estimation Metabolic Flux Modeling and Estimation MID Calculation->Metabolic Flux Modeling and Estimation Statistical Analysis and Visualization Statistical Analysis and Visualization Metabolic Flux Modeling and Estimation->Statistical Analysis and Visualization

Caption: Data Analysis Workflow for MFA.

Flux Calculation:

The calculated MIDs are used as inputs for computational software that fits the data to a metabolic network model. This process estimates the set of intracellular fluxes that best explains the observed labeling patterns. Several software packages are available for this purpose, such as INCA, Metran, and 13CFLUX2.

Metabolic flux analysis using deuterated tracers is a robust and versatile methodology for quantifying intracellular metabolic activity. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and implement these powerful techniques. By carefully considering the experimental design, employing rigorous analytical methods, and utilizing appropriate data analysis tools, investigators can gain valuable insights into the metabolic reprogramming that underlies various physiological and pathological states.

References

Application Note: Quantitative Analysis of N-Dodecanoyl-d23-glycine by GC-MS Following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of N-Dodecanoyl-d23-glycine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of N-acyl-amino acids, a crucial derivatization step is required to facilitate GC analysis. This protocol describes a trimethylsilylation (TMS) derivatization procedure, which converts this compound into a more volatile and thermally stable compound. The use of a stable isotope-labeled internal standard is fundamental for accurate and precise quantification, correcting for variations during sample preparation and analysis. This method is applicable for metabolic research and pharmacokinetic studies in drug development.

Introduction

N-acylglycines are a class of endogenous metabolites that are gaining interest as potential biomarkers for various metabolic disorders. Accurate quantification of these molecules is essential for understanding their physiological roles and for clinical diagnostic purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a powerful tool for metabolomic analysis. However, the inherent low volatility of N-acylglycines, such as N-Dodecanoyl-glycine, necessitates a chemical derivatization step prior to GC-MS analysis.

Silylation is a common and effective derivatization technique that replaces active hydrogen atoms in polar functional groups (e.g., -COOH and -NH) with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a widely used reagent for this purpose.

This application note provides a detailed protocol for the derivatization of this compound using BSTFA with 1% TMCS and its subsequent analysis by GC-MS. The use of the deuterated analog, this compound, as a stable isotope-labeled internal standard is a key feature of this method, ensuring high accuracy and precision in quantitative studies.

Experimental Protocols

Materials and Reagents
  • This compound

  • N-Dodecanoyl-glycine (for calibration standards)

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Pyridine (B92270), anhydrous

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of N-Dodecanoyl-glycine in methanol.

  • Working calibration standards are prepared by serial dilution of the stock solution.

Sample Preparation from Plasma/Serum
  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the this compound internal standard working solution.

  • For protein precipitation, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C or using a vacuum concentrator.

Derivatization Protocol
  • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex the mixture for 30 seconds to ensure all residue is dissolved.

  • Securely cap the vial and heat at 60°C for 1 hour to facilitate the derivatization reaction.[1][2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: Agilent DB-5MS fused-silica capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the TMS-derivatized N-Dodecanoyl-glycine and this compound. The exact m/z values should be determined by injecting a derivatized standard and examining the mass spectrum.

Data Presentation

Quantitative data for the analysis of N-acylglycines by GC-MS after silylation is summarized in the table below. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterValueReference
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)10-90 ng/mL[3]
Limit of Quantification (LOQ)80-500 ng/mL[3]
Recovery90.2% - 109.3%[4]
Precision (CV%)< 15%[4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry AddReagents Add Pyridine and BSTFA + 1% TMCS Dry->AddReagents Heat Heat at 60°C for 1h AddReagents->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of N-Dodecanoyl-glycine.

Derivatization_Reaction reactant N-Dodecanoyl-glycine (Analyte) product TMS-derivatized N-Dodecanoyl-glycine (Volatile Product) reactant->product Silylation (60°C, 1h) reagent BSTFA + 1% TMCS (Derivatizing Agent) reagent->product

Caption: Chemical derivatization of N-Dodecanoyl-glycine via trimethylsilylation.

References

Application of N-Dodecanoyl-d23-glycine in the Diagnosis and Research of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Inborn errors of metabolism (IEMs) are a group of genetic disorders that disrupt normal metabolic pathways. The diagnosis and management of these conditions rely on the accurate quantification of specific biomarkers. N-acylglycines, which are conjugates of fatty acids and glycine, are a class of metabolites that accumulate in several IEMs, particularly in fatty acid oxidation disorders and organic acidemias.[1] N-dodecanoyl-glycine, a 12-carbon N-acylglycine, is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an autosomal recessive disorder that impairs the body's ability to break down medium-chain fatty acids.[2][3][4]

N-Dodecanoyl-d23-glycine is a stable isotope-labeled internal standard designed for the accurate quantification of endogenous N-dodecanoyl-glycine in biological samples using mass spectrometry. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and procedural losses. The mass difference due to deuterium (B1214612) labeling allows for its distinct detection, enabling precise and accurate quantification.

Principle

The application of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the labeled standard is added to a biological sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal from the endogenous N-dodecanoyl-glycine to the signal from the this compound internal standard is used to calculate the concentration of the endogenous analyte, thereby minimizing analytical variability.

Application Areas

  • Clinical Diagnostics: Definitive diagnosis and monitoring of patients with suspected or confirmed MCAD deficiency.

  • Newborn Screening: Second-tier testing for abnormal newborn screening results related to fatty acid oxidation disorders.

  • Metabolic Research: Investigating the pathophysiology of MCAD deficiency and other related metabolic disorders.

  • Drug Development: Assessing the efficacy of therapeutic interventions for inborn errors of metabolism by monitoring changes in biomarker levels.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of N-dodecanoyl-glycine in urine and plasma from healthy individuals and patients with MCAD deficiency.

Table 1: Representative LC-MS/MS Method Parameters for N-Dodecanoyl-glycine Analysis

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
Gradient10% B to 95% B over 10 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)To be determined based on specific instrumentation
MRM Transition (Internal Std)To be determined based on specific instrumentation
Collision EnergyOptimized for specific transitions

Table 2: Typical Calibration Curve and Performance Data

ParameterValue
Calibration Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Table 3: Illustrative Concentrations of N-Dodecanoyl-glycine in Biological Samples

Sample TypeHealthy Control (µM)MCAD Deficient (µM)
Urine< 1.010 - 500
Plasma< 0.55 - 100

Experimental Protocols

Protocol 1: Quantification of N-Dodecanoyl-glycine in Human Urine

1. Materials and Reagents

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Urine samples from healthy controls and suspected MCAD patients

2. Sample Preparation

  • Thaw urine samples to room temperature and centrifuge at 3000 x g for 10 minutes to remove particulates.

  • To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the N-acylglycines with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

3. LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.

4. Data Analysis

  • Integrate the peak areas for both N-dodecanoyl-glycine and this compound.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of N-dodecanoyl-glycine in the urine samples from the calibration curve.

Protocol 2: Quantification of N-Dodecanoyl-glycine in Human Plasma

1. Materials and Reagents

  • Same as Protocol 1, with the addition of plasma samples.

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis and Data Analysis

  • Follow steps 3 and 4 from Protocol 1.

Visualizations

metabolic_pathway FattyAcids Medium-Chain Fatty Acids (e.g., Dodecanoic Acid) AcylCoA Dodecanoyl-CoA FattyAcids->AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD Acyltransferase Acyl-CoA:Glycine N-Acyltransferase AcylCoA->Acyltransferase Alternative Pathway MCADDeficiency MCAD Deficiency BetaOxidation β-Oxidation MCAD->BetaOxidation Normal Metabolism Glycine Glycine Glycine->Acyltransferase NDodecanoylglycine N-Dodecanoyl-glycine (Biomarker) Acyltransferase->NDodecanoylglycine Excretion Urinary Excretion NDodecanoylglycine->Excretion MCADDeficiency->MCAD Block

Caption: Metabolic pathway of N-Dodecanoyl-glycine formation in MCAD deficiency.

experimental_workflow Start Biological Sample (Urine or Plasma) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Sample Preparation (SPE or Protein Precipitation) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis Result Concentration of N-Dodecanoyl-glycine DataAnalysis->Result

Caption: Experimental workflow for the quantification of N-Dodecanoyl-glycine.

References

Application Notes and Protocols for Tracing Fatty Acid Metabolism using N-Dodecanoyl-d23-glycine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines are a class of endogenous signaling lipids implicated in various physiological processes. The study of their metabolism provides valuable insights into cellular fatty acid utilization and signaling pathways. N-Dodecanoyl-d23-glycine is a stable isotope-labeled analog of the endogenous N-dodecanoyl-glycine, where the 12-carbon fatty acyl chain is deuterated. This isotopic labeling allows for the precise tracing of its uptake, incorporation, and metabolism within cultured cells using mass spectrometry-based approaches. These application notes provide detailed protocols for utilizing this compound to investigate fatty acid metabolism, enabling researchers to elucidate metabolic pathways and quantify metabolite fluxes.

Core Principles

The fundamental principle of this technique is the introduction of a "heavy" labeled precursor, this compound, into the cellular environment. Cells will take up and metabolize this labeled compound alongside its endogenous, "light" counterpart. By tracking the appearance of the d23-label in various downstream metabolites, it is possible to delineate metabolic pathways and quantify the contribution of exogenous N-dodecanoyl-glycine to different cellular lipid pools. Mass spectrometry is the core analytical technology that distinguishes between the labeled and unlabeled molecules based on their mass-to-charge ratio (m/z).

Key Metabolic Pathways for N-Acyl Glycines

N-Dodecanoyl-glycine metabolism involves several key enzymatic steps, including its biosynthesis from dodecanoyl-CoA and glycine, and its degradation through hydrolysis.

Biosynthesis and Degradation of N-Dodecanoyl-glycine cluster_0 Biosynthesis cluster_1 Degradation Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA Acyl-CoA Synthetase N_Dodecanoyl_glycine N-Dodecanoyl-glycine Dodecanoyl_CoA->N_Dodecanoyl_glycine Glycine Glycine Glycine->N_Dodecanoyl_glycine GLYATL3 GLYATL3 (Glycine N-Acyltransferase Like 3) GLYATL3->N_Dodecanoyl_glycine Hydrolysis_Product_1 Dodecanoic Acid Hydrolysis_Product_2 Glycine FAAH FAAH (Fatty Acid Amide Hydrolase) N_Dodecanoyl_glycine_deg N-Dodecanoyl-glycine FAAH->N_Dodecanoyl_glycine_deg N_Dodecanoyl_glycine_deg->Hydrolysis_Product_1 N_Dodecanoyl_glycine_deg->Hydrolysis_Product_2

Biosynthesis and degradation of N-Dodecanoyl-glycine.

Experimental Workflow

A typical experiment involves several stages, from cell culture and labeling to sample preparation and analysis.

Experimental Workflow for Tracing this compound Cell_Culture 1. Cell Culture (e.g., N18TG2 neuroblastoma cells) Labeling 2. Labeling Incubate cells with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Quenching Labeling->Harvesting Lipid_Extraction 4. Lipid Extraction (e.g., Bligh-Dyer method) Harvesting->Lipid_Extraction Sample_Prep 5. Sample Preparation (e.g., derivatization) Lipid_Extraction->Sample_Prep LC_MS_Analysis 6. LC-MS/MS Analysis Quantification of labeled and unlabeled metabolites Sample_Prep->LC_MS_Analysis Data_Analysis 7. Data Analysis Isotopic enrichment and flux calculations LC_MS_Analysis->Data_Analysis

Workflow for tracing this compound metabolism.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., N18TG2 mouse neuroblastoma cells) in appropriate culture vessels and grow to 70-80% confluency in standard growth medium.

  • Preparation of Labeling Medium: Prepare the treatment medium by supplementing serum-free medium with this compound. A typical starting concentration is 10 µM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2 to monitor the time course of uptake and metabolism.

Protocol 2: Lipid Extraction

This protocol is based on the Bligh-Dyer method for total lipid extraction.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.

  • Cell Lysis: Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform (B151607) directly to the culture dish to lyse the cells and solubilize lipids.

  • Phase Separation: Transfer the cell lysate to a glass tube. Add 0.25 volumes of chloroform and 0.25 volumes of water, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the liquid chromatography system, such as a mixture of acetonitrile (B52724) and isopropanol.

  • Internal Standard: Add a known amount of a suitable internal standard, such as N-Octanoyl-d8-glycine, to each sample for accurate quantification.

  • LC Separation: Inject the sample into a liquid chromatography system equipped with a C18 column to separate the different lipid species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the labeled (d23) and unlabeled (d0) N-dodecanoyl-glycine, as well as its potential metabolites, should be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Dodecanoyl-glycine (d0)[M-H]⁻[Glycine-H]⁻
This compound [M+23-H]⁻[Glycine-H]⁻
Dodecanoic acid (d0)[M-H]⁻[M-H]⁻
Dodecanoic acid-d23[M+23-H]⁻[M+23-H]⁻

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Cellular Uptake of this compound over Time

This table shows the intracellular concentration of this compound at different time points after its addition to the cell culture medium.

Incubation Time (hours)Intracellular this compound (pmol/10^6 cells)
00
150.2 ± 4.5
4185.6 ± 15.2
12350.1 ± 28.9
24410.5 ± 35.7
Table 2: Isotopic Enrichment of Dodecanoic Acid

This table illustrates the percentage of the intracellular dodecanoic acid pool that is derived from the hydrolysis of the exogenously supplied this compound.

Incubation Time (hours)Isotopic Enrichment of Dodecanoic Acid (%)
12.1 ± 0.3
48.5 ± 1.1
1215.3 ± 2.0
2422.8 ± 3.1

Data Interpretation: An increase in the intracellular concentration of this compound over time indicates active uptake by the cells. The appearance of d23-labeled dodecanoic acid confirms the enzymatic hydrolysis of the tracer molecule, providing a measure of the activity of enzymes such as fatty acid amide hydrolase (FAAH). By comparing the abundance of labeled versus unlabeled species, researchers can calculate the fractional contribution of the exogenous precursor to the total metabolite pool, offering a quantitative measure of metabolic flux.

Conclusion

The use of this compound as a tracer in cell culture experiments, coupled with sensitive LC-MS/MS analysis, provides a powerful tool for dissecting the complexities of fatty acid metabolism. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the metabolic fate of N-acyl glycines in various biological contexts. This approach can be instrumental in identifying novel metabolic pathways, understanding the regulation of fatty acid metabolism, and discovering new targets for therapeutic intervention in metabolic diseases.

Troubleshooting & Optimization

Improving signal intensity and sensitivity for N-acylglycine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acylglycine (NAG) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance signal intensity and sensitivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying N-acylglycines in biological samples?

A1: The most prevalent and robust methods for quantifying N-acylglycines are chromatographic techniques coupled with mass spectrometry.[1] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most widely used platforms due to their high sensitivity and specificity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to improve the volatility of the NAGs.[1][3]

Q2: Why is a stable isotope-labeled internal standard crucial for accurate N-acylglycine quantification?

A2: A stable isotope-labeled internal standard, such as n-Octanoylglycine-2,2-d2, is essential to correct for variations that can occur during sample preparation and instrument analysis.[4] These internal standards behave almost identically to the analyte of interest during extraction, chromatography, and ionization, but have a different mass. This allows for the normalization of the signal, which corrects for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision in quantification.[4]

Q3: What is derivatization, and how can it improve N-acylglycine detection?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For N-acylglycines, derivatization can improve chromatographic separation, increase ionization efficiency, and thus enhance detection sensitivity.[5] Common derivatization strategies include:

  • Butylation: Using butanol-HCl to form butyl esters.[6]

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH) derivatization: This method targets the carboxyl group and is effective in aqueous solutions without requiring a quenching step.[7][8][9]

  • p-Dimethylaminophenacyl (DmPA) bromide labeling: This technique also targets the carboxyl group to improve detection sensitivity.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during N-acylglycine analysis.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Cause 1: Suboptimal Sample Preparation

  • Solution: Ensure the sample preparation method is appropriate for the biological matrix. For plasma samples, a protein precipitation step is necessary to remove interfering proteins.[4] For urine, a simple "dilute-and-shoot" approach can be effective.[4] Solid-phase extraction (SPE) with an anion exchange cartridge can also be used to extract and concentrate acylglycines from urine.[1]

Possible Cause 2: Poor Ionization Efficiency

  • Solution: The inherent chemical properties of N-acylglycines can lead to poor ionization. Consider derivatization to improve the ionization efficiency.[11] For example, derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to be a simple and sensitive method for NAG detection in plasma and urine.[8][9] Additionally, optimizing the mobile phase composition can enhance the signal. The addition of modifiers to the mobile phase is known to enhance signal intensity in LC-MS/MS.[12]

Possible Cause 3: Matrix Effects

  • Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a significant issue. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for these effects.[4] If matrix effects are still suspected, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause 1: Column Contamination or Degradation

  • Solution: Column contamination from the sample matrix can lead to poor peak shapes.[13] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. Using an in-line filter between the autosampler and the column can help prevent particulate matter from reaching the column.[13]

Possible Cause 2: Inappropriate Injection Solvent

  • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[13]

Possible Cause 3: Secondary Interactions

  • Solution: Tailing peaks can be caused by secondary interactions between the analyte and the stationary phase.[13] Adjusting the mobile phase pH or using a different column chemistry may help to mitigate these interactions.

Issue 3: Retention Time Shifts

Possible Cause 1: Changes in Mobile Phase Composition

  • Solution: Inconsistent mobile phase preparation can lead to shifts in retention time.[14] Ensure accurate and consistent preparation of all mobile phases. It is also good practice to replace buffers every 24-48 hours to avoid microbial growth.[13]

Possible Cause 2: Column Degradation

  • Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention.[14] If retention times consistently shift and cannot be corrected by other means, the column may need to be replaced.

Possible Cause 3: Fluctuations in Flow Rate

  • Solution: Check the LC system for any leaks or pump malfunctions that could cause fluctuations in the flow rate, leading to inconsistent retention times.[14]

Quantitative Data Summary

The following tables summarize the performance of different methods for N-acylglycine quantification.

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentAnalyte(s)LOD (nM)LOQ (nM)Linear Range (nM)
UreaAlanine58.60195.4010³ - 10⁷0.9939
UreaPhenylalanine11.6438.8010³ - 10⁷0.9923
aTRAQ®26 Amino Acids-5 - 20005 - 2000>0.99
AQCAmino Acids16 - 367 (µM)44 - 1073 (µM)2.5 - 200 (µM)-

Note: Data for 3-NPH was not explicitly provided in the same format.[15] Direct comparison of LOD and LOQ can be influenced by the specific instrumentation and analytical conditions used in each study.[15]

Table 2: Performance of UPLC-MS/MS Methods for N-Acylglycine Quantification

MethodLinearity RangeLLOQReference
UPLC-MS/MS for a panel of N-acylglycines0.1 to 100 µM0.1 µM[4]
UPLC-MS/MS for 15 acylglycines in DBS0.005 to 25.0 μM-[6][16]
UPLC-MS with DmPA bromide derivatization1.0-500 nM1-5 nM[10]

Experimental Protocols

Protocol 1: N-Acylglycine Analysis in Plasma using Protein Precipitation and LC-MS/MS

This protocol is a robust method for the quantification of N-acylglycines in plasma samples.[4]

Materials:

  • Plasma samples

  • Ice-cold acetonitrile (B52724)

  • Internal standard solution (e.g., n-Octanoylglycine-2,2-d2 in acetonitrile)

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice and vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of N-Acylglycines with 3-Nitrophenylhydrazine (3-NPH)

This protocol describes a simple and sensitive derivatization method for N-acylglycines in plasma and urine.[7]

Materials:

  • Plasma or diluted urine samples

  • Internal standard solution

  • 3-NPH-HCl reaction solution

  • EDC-HCl reaction solution

  • 70% methanol (B129727) solution

Procedure:

  • For plasma samples, mix 20 µL of the sample with 20 µL of the internal standard solution.

  • For urine samples, first dilute them 20 times with 70% methanol solution. Then, mix 40 µL of the diluted urine with 40 µL of the internal standard solution.

  • To the plasma mixture, add 50 µL of 3NPH-HCl reaction solution and 50 µL of EDC-HCl reaction solution.

  • To the urine mixture, add 40 µL of 3NPH-HCl reaction solution and 40 µL of EDC-HCl reaction solution.

  • Mix and incubate at room temperature for 30 minutes.

  • The sample is now ready for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (for Plasma) start->protein_precipitation dilution Dilution (for Urine) start->dilution add_is Add Internal Standard protein_precipitation->add_is dilution->add_is derivatization Derivatization (Optional) add_is->derivatization centrifugation Centrifugation derivatization->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis UPLC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing lcms_analysis->data_processing quantification Quantification data_processing->quantification end Results quantification->end biosynthesis_pathway acyl_coa Acyl-CoA Esters enzyme Glycine N-acyltransferase (GLYAT) acyl_coa->enzyme glycine Glycine glycine->enzyme n_acylglycine N-Acylglycine enzyme->n_acylglycine coenzyme_a Coenzyme A enzyme->coenzyme_a releases

References

Technical Support Center: Overcoming Ion Suppression in ESI-MS for Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" encompasses all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the ESI droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1] It's important to note that tandem mass spectrometry (MS-MS) methods are just as susceptible to ion suppression as single MS techniques because the suppression occurs during the initial ionization process.[3]

Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case.[1] A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][4]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can arise from various sources, including:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules present in biological samples are common culprits.[5][6]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plastic tubes, can cause suppression.[3] Dosing vehicles, anticoagulants, and mobile phase additives can also contribute.[6]

  • High analyte concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.[2][3]

  • Mobile phase additives: Non-volatile buffers or certain ion-pairing agents like trifluoroacetic acid (TFA) can suppress the signal.[7][8]

  • Competition for ionization: In the ESI source, co-eluting compounds compete with the analyte for charge or for access to the droplet surface, which is necessary for the transition into the gas phase.[1][2][3]

Q4: How can I detect and assess the extent of ion suppression in my assay?

A4: A common and effective method for identifying regions of ion suppression is the post-column infusion (PCI) experiment .[6][9] This technique helps to qualitatively identify at what retention times co-eluting matrix components are causing suppression. To quantify the extent of ion suppression, a post-extraction spike analysis is performed. This involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[6][7]

Troubleshooting Guides

Problem: Poor reproducibility of analyte/internal standard area ratio.

This is a common indicator of differential ion suppression, where the analyte and the deuterated internal standard are not being affected by the matrix in the same way.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor A/IS Ratio Reproducibility A Poor A/IS Ratio Reproducibility Observed B Step 1: Confirm Co-elution of Analyte and IS A->B C Step 2: Perform Post-Column Infusion (PCI) to Identify Suppression Zones B->C Yes F Step 4a: Optimize Chromatography B->F No (Poor Co-elution) D Step 3: Quantify Matrix Effect with Post-Extraction Spike C->D E Differential Ion Suppression Confirmed? D->E E->F Yes I Issue Resolved E->I No G Step 4b: Improve Sample Preparation F->G H Step 4c: Consider a Different Internal Standard G->H H->I cluster_1 Post-Column Infusion (PCI) Experimental Workflow SyringePump Syringe Pump with Analyte Solution Tee SyringePump->Tee LC LC System Column Analytical Column LC->Column Column->Tee MS Mass Spectrometer Tee->MS

References

Troubleshooting poor peak shape for N-acylglycines in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-acylglycines, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for N-acylglycines in reversed-phase HPLC?

Poor peak shape for N-acylglycines, which are acidic compounds, typically manifests as peak tailing or fronting. The most common causes include:

  • Inappropriate Mobile Phase pH: N-acylglycines contain a carboxylic acid group. If the mobile phase pH is close to the pKa of this group, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak distortion.[1][2][3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar headgroup of N-acylglycines, causing peak tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[4][5]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

  • Column Contamination and Voids: Accumulation of contaminants on the column frit or at the head of the column can distort the flow path, resulting in split or misshapen peaks. A void in the packing material can have a similar effect.[2][6][7]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is pH >= 2 units below pKa of N-acylglycine? start->check_ph adjust_ph Adjust Mobile Phase pH Lower pH with an appropriate acid (e.g., formic acid). check_ph->adjust_ph No ph_ok pH is appropriate check_ph->ph_ok Yes adjust_ph->check_ph check_buffer Check Buffer Concentration Is it sufficient (e.g., 10-25 mM)? ph_ok->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No buffer_ok Buffer is sufficient check_buffer->buffer_ok Yes increase_buffer->check_buffer check_column Consider Secondary Interactions Using an end-capped column? buffer_ok->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No column_ok Column is appropriate check_column->column_ok Yes use_endcapped->check_column check_overload Check for Column Overload Dilute sample and re-inject. column_ok->check_overload overload_yes Peak shape improves check_overload->overload_yes Yes overload_no No improvement check_overload->overload_no No check_extracolumn Check Extra-Column Volume Minimize tubing length and ID. overload_no->check_extracolumn extracolumn_yes Peak shape improves check_extracolumn->extracolumn_yes Yes extracolumn_no No improvement check_extracolumn->extracolumn_no No check_contamination Inspect Column for Contamination Backflush column or replace frit. extracolumn_no->check_contamination contamination_yes Peak shape improves check_contamination->contamination_yes Yes replace_column Replace Column check_contamination->replace_column No

Caption: Troubleshooting workflow for peak tailing of N-acylglycines.

Detailed Steps:

  • Optimize Mobile Phase pH: Since N-acylglycines are acidic, ensure the mobile phase pH is at least 2 pH units below their pKa. This maintains the analyte in a single, non-ionized form, which generally results in better peak shape on a reversed-phase column.[1][2][7] For most N-acylglycines, a mobile phase pH of 2.5-3.5 is a good starting point.

  • Use a Buffered Mobile Phase: A buffer is crucial to control the mobile phase pH and minimize interactions with residual silanols.[1][4]

  • Employ an End-Capped Column: Modern, high-purity, end-capped C18 columns are recommended to reduce silanol interactions.[1][4]

  • Reduce Sample Load: If column overload is suspected, dilute the sample and reinject. If the peak shape improves, adjust the sample concentration or injection volume accordingly.[4][5]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[1]

  • Column Maintenance: If the problem persists, contaminants may have accumulated on the column. Try backflushing the column (if permitted by the manufacturer). If this fails, the column may need to be replaced.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (T)Peak Shape Description
4.52.1Severe Tailing
3.51.5Moderate Tailing
2.71.1Symmetrical

Note: Data is illustrative. The tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Troubleshooting Steps:

  • Check Injection Solvent: Peak fronting is often caused by injecting a sample in a solvent that is stronger than the mobile phase.[7] Whenever possible, dissolve the N-acylglycine standard and samples in the initial mobile phase.

  • Reduce Injection Volume: If using a different solvent is unavoidable, reduce the injection volume.

  • Check for Column Overload: While more commonly associated with tailing, severe overload can sometimes manifest as fronting. Dilute the sample to check for this possibility.[4][5]

Experimental Protocol: Sample Solvent Compatibility Test

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the N-acylglycine of interest in acetonitrile (B52724).

  • Prepare Test Samples:

    • Sample A: Dilute the stock solution to 10 µg/mL with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Sample B: Dilute the stock solution to 10 µg/mL with 100% acetonitrile.

  • Analysis: Inject equal volumes of Sample A and Sample B.

  • Evaluation: Compare the peak shapes. Sample A should exhibit a symmetrical peak, while Sample B may show peak fronting.

Quantitative Data Summary: Effect of Injection Solvent on Peak Shape

Injection SolventAsymmetry Factor (As)Peak Shape Description
Initial Mobile Phase1.05Symmetrical
100% Acetonitrile0.75Fronting

Note: Data is illustrative. An asymmetry factor less than 1 indicates a fronting peak.

Experimental Methodologies

General HPLC Method for N-Acylglycine Analysis

This method can be used as a starting point for the analysis of various N-acylglycines.

  • Column: End-capped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm or Mass Spectrometer

Sample Preparation Protocol for Plasma

  • Thaw: Thaw plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).[8]

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.[8]

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

Biosynthesis of N-Acylglycines

G acyl_coa Acyl-CoA Esters enzyme Glycine N-acyltransferase (GLYAT) acyl_coa->enzyme glycine Glycine glycine->enzyme n_acylglycine N-Acylglycine enzyme->n_acylglycine

Caption: Biosynthesis pathway of N-acylglycines.

References

Addressing isotopic exchange of deuterium in N-Dodecanoyl-d23-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for isotopic exchange of deuterium (B1214612) in N-Dodecanoyl-d23-glycine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a stable isotope-labeled compound used as an internal standard in quantitative mass spectrometry-based applications, such as metabolomics and lipidomics.[1] The "d23" designation indicates that 23 hydrogen atoms on the dodecanoyl (C12 fatty acid) chain have been replaced with deuterium. The glycine (B1666218) portion of the molecule is typically not deuterated in this product.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] This is a concern because the loss of deuterium atoms changes the mass of the internal standard, compromising its ability to accurately quantify the target analyte. For this compound, there are specific sites on the molecule where this exchange, often called "back-exchange," can occur under certain conditions.

Q3: Which positions on the this compound molecule are susceptible to deuterium exchange?

There are three main areas to consider:

  • Dodecanoyl (d23) Chain: The deuterium atoms on the carbon backbone of the fatty acid chain are covalently bonded to carbon and are highly stable under typical experimental conditions. Loss of deuterium from these positions is not a common issue.[2][3]

  • Amide Proton: The proton on the nitrogen atom of the amide bond linking the dodecanoyl chain and glycine is highly susceptible to exchange with protons from solvents like water or methanol (B129727).[4] This exchange is rapid and generally expected in protic solvents.

  • Glycine α-Carbon Protons: The two protons on the carbon atom adjacent to the carbonyl group in the glycine moiety (the α-carbon) are generally stable. However, under basic conditions (high pH), they can become acidic enough to exchange with solvent protons.[5][6]

Q4: Under what conditions does the exchange of α-carbon protons on the glycine moiety occur?

Exchange of the α-carbon protons is primarily catalyzed by basic conditions.[5] Studies on related N-acylglycine compounds have shown that this exchange can occur in aqueous solutions with a pD (the equivalent of pH in D₂O) above 10. In practical terms, this means that exposing the compound to basic solutions (e.g., pH > 9) for extended periods could lead to the loss of up to two deuterium atoms if those positions were labeled, or the unintended incorporation of deuterium if the experiment is being run in a deuterated solvent. For this compound, this would manifest as a gain of deuterium, shifting its mass. However, once introduced, these α-deuterons are stable in acidic and neutral solutions.[6]

Q5: How does pH and temperature affect the stability of the deuterium labels?

The rate of isotopic exchange is influenced by both pH and temperature.

  • pH: As discussed, basic pH significantly increases the rate of exchange at the α-carbon of the glycine. The exchange rate of the amide proton is also pH-dependent, with the minimum rate occurring around pH 2.5-3.[6]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange. Therefore, it is always recommended to keep samples cold during storage and processing to minimize any potential exchange.

Q6: What solvents are recommended for storing and handling this compound?

To minimize exchange, especially of the labile amide proton, aprotic solvents are recommended for long-term storage of stock solutions.

  • Recommended: Acetonitrile (B52724), Dichloromethane (B109758), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).

  • Use with Caution: Protic solvents like methanol and ethanol (B145695) can be used for short-term sample preparation, but be aware that the amide proton will exchange.

  • Aqueous Solutions: If aqueous solutions are necessary, use acidic buffers (e.g., pH 3-6) and store them frozen (-20°C or -80°C) to slow down exchange rates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected mass shift of +1 or +2 Da in my this compound standard. Exchange at the α-carbon of the glycine moiety. This is likely due to exposure to basic conditions (pH > 9) during sample preparation or analysis, especially if using deuterated solvents like D₂O or methanol-d4.Maintain neutral to acidic conditions (pH < 7) throughout your workflow. If basic conditions are unavoidable, minimize the exposure time and temperature. Verify that no deuterons were unintentionally introduced at this position.[5][6]
Inconsistent internal standard signal or poor reproducibility between injections. Variable back-exchange of the amide proton. The amide proton readily exchanges with protic solvents. If the composition of your mobile phase or sample diluent varies slightly, the extent of exchange can differ, leading to inconsistent signal intensity.Ensure your mobile phase and sample diluent are consistently prepared and have a stable pH. Using an acidic mobile phase (e.g., with 0.1% formic acid) will help to stabilize the exchange process.
Gradual loss of isotopic purity over time in stored aqueous solutions. Slow exchange at the α-carbon and/or amide position. Even at neutral pH, very slow exchange can occur over long periods, especially at room temperature.For long-term storage, prepare stock solutions in a high-quality aprotic solvent (e.g., acetonitrile) and store at -20°C or -80°C. If aqueous working solutions are needed, prepare them fresh from the aprotic stock and keep them on ice or at 4°C during use.

Data Presentation

The stability of deuterium labels on this compound is highly dependent on the molecular position and the experimental conditions. The following table summarizes these dependencies.

Molecular Position Condition Relative Exchange Rate Notes
Dodecanoyl Chain (C-D bonds) All typical conditionsNegligibleDeuterium on the fatty acid chain is stable and not expected to exchange.
Amide (N-H bond) Protic Solvents (H₂O, MeOH)Very FastThis proton will rapidly exchange with the solvent. This is often unavoidable but can be managed with consistent solvent conditions.
Aprotic Solvents (ACN, DCM)NegligibleStable in the absence of exchangeable protons.
Glycine α-Carbon (C-H bonds) Acidic to Neutral (pH < 8)NegligibleStable under standard LC-MS conditions.[6]
Basic (pH > 9)Moderate to FastExchange is catalyzed by base. The rate increases with pH.
Elevated TemperatureIncreasedHigher temperatures will accelerate the exchange rate at all labile positions.

Experimental Protocols

Protocol 1: Minimizing Isotopic Exchange During Sample Handling

This protocol outlines the best practices for handling this compound to maintain its isotopic integrity.

  • Stock Solution Preparation:

    • Dissolve the lyophilized this compound in a high-purity aprotic solvent such as acetonitrile or dichloromethane to a desired concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small-volume, tightly sealed glass vials to minimize freeze-thaw cycles and solvent evaporation.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration using the appropriate solvent.

    • If using a protic or aqueous solvent, prepare the working solution fresh on the day of analysis.

    • For LC-MS applications, the final sample diluent should ideally match the initial mobile phase conditions, preferably with a slightly acidic pH (e.g., 0.1% formic acid in 50:50 acetonitrile:water).

  • Sample Processing:

    • When spiking the internal standard into biological samples (e.g., plasma, tissue homogenates), add it as late as possible in the sample preparation workflow if the sample matrix is at a neutral or basic pH.

    • Perform all sample preparation steps, such as protein precipitation or liquid-liquid extraction, at low temperatures (e.g., on ice or at 4°C) to minimize any potential for exchange.

    • Avoid prolonged exposure of the sample to high pH environments. If a basic extraction step is necessary, neutralize the sample as quickly as possible.

Protocol 2: Quantification of Isotopic Purity by LC-MS/MS

This protocol provides a method to assess the isotopic purity of this compound and check for back-exchange.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Prepare a similar solution of non-labeled N-Dodecanoyl-glycine as a reference standard.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Selected Ion Monitoring (SIM) or Mass Defect Analysis.

    • SIM Ions to Monitor:

      • Non-labeled N-Dodecanoyl-glycine: [M-H]⁻ (e.g., m/z 258.17)

      • This compound: [M-H]⁻ (e.g., m/z 281.31)

      • Potential back-exchanged species (loss of 1 to 23 deuterons).

    • Alternatively, acquire full scan data and analyze the isotopic distribution of the this compound peak.

  • Data Analysis:

    • Integrate the peak area for the primary deuterated ion (m/z 281.31) and any observed ions corresponding to the non-labeled compound or partially de-deuterated species.

    • Calculate the isotopic purity by expressing the peak area of the fully deuterated species as a percentage of the total area of all related species.

    • The presence of a significant signal at the m/z of the non-labeled compound in the deuterated standard solution would indicate either an impurity from synthesis or back-exchange.

Visualizations

Caption: Potential sites for deuterium exchange on this compound.

Troubleshooting_Workflow start Unexpected Isotopic Profile Observed (e.g., mass shift, purity loss) check_pH Was the sample exposed to basic conditions (pH > 9)? start->check_pH check_solvent Was a protic solvent used for storage or dilution? check_pH->check_solvent No cause_alpha Probable Cause: α-Carbon Exchange check_pH->cause_alpha Yes check_temp Was the sample handled at elevated temperatures? check_solvent->check_temp No cause_amide Probable Cause: Amide Proton Exchange check_solvent->cause_amide Yes cause_temp Probable Cause: Accelerated Exchange Rate check_temp->cause_temp Yes solution_pH Solution: Maintain neutral/acidic pH. Minimize exposure time to base. cause_alpha->solution_pH solution_solvent Solution: Use aprotic solvents for storage. Prepare aqueous solutions fresh. cause_amide->solution_solvent solution_temp Solution: Keep samples on ice or at 4°C during preparation. cause_temp->solution_temp

Caption: Troubleshooting workflow for deuterium loss in this compound.

References

Technical Support Center: N-Dodecanoyl-d23-glycine for Instrument Variability Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Dodecanoyl-d23-glycine to correct for instrument variability in quantitative analyses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a deuterated form of N-Dodecanoyl-glycine. In mass spectrometry-based quantitative analysis, it serves as an internal standard (IS).[1] Because it is nearly chemically identical to the endogenous analyte (the non-deuterated form), it co-elutes during chromatography and experiences similar ionization effects.[2] However, due to the mass difference from the deuterium (B1214612) labeling, it can be distinguished by the mass spectrometer. This allows it to be used to correct for variability introduced during sample preparation, injection, and instrument response, leading to more accurate and precise quantification of N-acylglycines.

Q2: For which analytes is this compound a suitable internal standard?

A2: this compound is primarily used for the quantification of a class of lipid metabolites known as N-acylglycines. These are biomarkers for several inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2] Specific examples of analytes that can be quantified using a deuterated N-acylglycine internal standard include:

  • N-Propionylglycine

  • N-Butyrylglycine

  • N-Isovalerylglycine

  • N-Hexanoylglycine

  • N-Octanoylglycine

  • N-Oleoyl glycine[3]

Q3: At what concentration should I use this compound in my samples?

A3: The optimal concentration of an internal standard is crucial for accurate results. A general guideline is to add the internal standard at a concentration that provides a reliable and consistent mass spectrometry response without suppressing the ionization of the analyte. A common practice is to target a concentration within the lower third of the calibration curve's range. For a typical N-acylglycine assay with a calibration curve from 0.1 to 100 µM, a suitable concentration for the internal standard would be in the low to mid-range of this curve.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: High Variability in Internal Standard Signal Across a Run

  • Question: My this compound signal is inconsistent across my sample batch. What could be the cause?

  • Answer: Inconsistent internal standard signal can point to several issues. First, ensure that the internal standard solution was added precisely and consistently to every sample and standard. Pipetting errors are a common source of variability. Another possibility is degradation of the internal standard in the autosampler. To investigate this, you can reinject standards from the beginning and end of the run to see if the signal has decreased over time. Poor mixing of the internal standard with the sample can also lead to inconsistent results.

Issue 2: Poor Peak Shape or Splitting for the Internal Standard

  • Question: The chromatographic peak for this compound is broad, tailing, or split. How can I fix this?

  • Answer: Poor peak shape for your internal standard can compromise the accuracy of your integration and, consequently, your results. Several factors can contribute to this issue:

    • Column Overload: While less common for an internal standard added at a consistent concentration, ensure the amount injected is not saturating the analytical column.

    • Injection Solvent Mismatch: The solvent used to dissolve the extracted sample (and internal standard) should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

    • Column Contamination: The column may be contaminated with strongly retained compounds from the sample matrix. A thorough column wash or replacement may be necessary.

    • Degradation: The internal standard may be degrading on the column or in the ion source.

Issue 3: Analyte and Internal Standard Do Not Co-elute

  • Question: My N-Dodecanoyl-glycine (analyte) and this compound (internal standard) have different retention times. Is this a problem?

  • Answer: Yes, this can be a significant issue. Deuterated standards are expected to co-elute with their non-deuterated counterparts. A difference in retention time, known as a "chromatographic shift" or "isotope effect," can expose the analyte and internal standard to different matrix effects, leading to inaccurate quantification. This can sometimes occur with highly deuterated standards. If you observe a separation, you may need to adjust your chromatographic method, such as by using a less aggressive gradient or a different column chemistry, to ensure co-elution.

Issue 4: Inaccurate Quantification at Low Analyte Concentrations

  • Question: My assay is showing a positive bias at the lower limit of quantification (LLOQ). Could the internal standard be the cause?

  • Answer: A positive bias at low concentrations can sometimes be attributed to the presence of the unlabeled analyte as an impurity in the deuterated internal standard. Even a small amount of N-Dodecanoyl-glycine in your this compound stock can artificially inflate the signal of low-concentration samples. It is crucial to use a high-purity internal standard and to verify its isotopic purity, which should be provided by the supplier.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of N-acylglycines using a deuterated internal standard.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Accuracy/Recovery90.2% - 109.3%[2]
Precision (CV)< 10% (within- and between-run)[2]

Experimental Protocol: Quantification of N-Acylglycines in Human Plasma

This protocol provides a detailed methodology for the analysis of N-acylglycines in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound

  • N-acylglycine analytical standards (e.g., N-Hexanoylglycine, N-Octanoylglycine)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma samples

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Internal Standard Working Solution:

  • Prepare a stock solution of this compound in methanol.

  • From the stock solution, prepare a working solution in ice-cold acetonitrile at a concentration appropriate for your assay (e.g., 1 µM).

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest. For example, start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the N-acylglycines, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific analytes).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard must be optimized.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for N-acylglycine analysis.

logical_relationship cluster_variability Sources of Variability Sample Prep Sample Prep is This compound (Internal Standard) Sample Prep->is analyte Analyte (e.g., N-Dodecanoyl-glycine) Sample Prep->analyte Injection Volume Injection Volume Injection Volume->is Injection Volume->analyte Instrument Response Instrument Response Instrument Response->is Instrument Response->analyte correction Correction Factor (Analyte Area / IS Area) is->correction analyte->correction result Accurate Quantification correction->result

Caption: Role of the internal standard in correcting for variability.

References

Strategies for reducing background noise in N-acylglycine mass spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acylglycine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their mass spectra.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your N-acylglycine analysis.

Issue 1: High Background Noise Across the Entire Spectrum

Q: My total ion chromatogram (TIC) shows a very high and noisy baseline, obscuring my peaks of interest. What are the likely causes and how can I fix this?

A: A consistently high background noise level is often due to contamination in the LC-MS system or solvents. Here’s a step-by-step guide to diagnose and resolve the issue:

Troubleshooting Steps:

  • Solvent and Mobile Phase Contamination:

    • Cause: Impurities in solvents or mobile phase additives are a common source of chemical noise.[1][2] Microbial growth can also occur in improperly stored mobile phases.[1]

    • Solution: Always use fresh, high-purity, LC-MS grade solvents and additives.[3] Prepare mobile phases fresh daily and filter them before use.[4] If you suspect contamination, replace all solvents and mobile phases and run a blank injection to see if the background is reduced.[5] On-line mobile phase filtration can also be an effective strategy to remove chemical background ions.[6]

  • LC System Contamination:

    • Cause: Contaminants can accumulate in the LC system components, including tubing, fittings, and the autosampler.[1][2] This can lead to elevated background noise and carryover from previous samples.[1]

    • Solution: Flush the entire LC system with a series of high-purity solvents. A common flushing sequence is to use progressively less polar solvents, such as isopropanol, followed by acetonitrile (B52724), and then water.[4] After flushing, run several blank injections to ensure the system is clean.[4]

  • Dirty Ion Source:

    • Cause: The ion source is susceptible to contamination from non-volatile components in the sample matrix and mobile phase.[4][7] A dirty ion source can lead to a significant increase in background noise and a decrease in signal intensity.[4][7]

    • Solution: Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.[4] Regular cleaning is crucial for maintaining optimal performance.[7]

  • System Leaks:

    • Cause: Air leaks in the LC system can introduce contaminants and cause an unstable spray in the ion source, leading to a noisy baseline.[4]

    • Solution: Carefully check all fittings and connections for leaks. An electronic leak detector can be helpful for this purpose.[4]

Issue 2: Specific, Recurring Background Peaks

Q: I am observing the same interfering peaks in my blank injections and samples. How can I identify and eliminate these specific contaminants?

A: Recurring background peaks are often due to contaminants from labware or mobile phase additives.

Troubleshooting Steps:

  • Plasticizer Contamination:

    • Cause: Phthalates and other plasticizers can leach from plastic containers, tubing, and vial caps, resulting in characteristic background peaks.

    • Solution: Whenever possible, switch to glass or polypropylene (B1209903) labware for solvent storage and sample preparation.[4] Avoid long-term storage of solvents in plastic containers.[4]

  • Mobile Phase Additive Clusters:

    • Cause: Additives like formic acid, acetic acid, and their ammonium (B1175870) salts can form clusters, leading to background ions.[8]

    • Solution: Optimize the concentration of mobile phase additives. Use the lowest concentration that provides good chromatography and signal intensity.

  • Carryover from Previous Injections:

    • Cause: Highly concentrated or "sticky" compounds from a previous injection can be retained in the autosampler or on the column and elute in subsequent runs.[1]

    • Solution: Implement a rigorous wash protocol for the autosampler needle and injection port between samples. If carryover persists, you may need to perform a more extensive system flush.

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the best sample preparation method to reduce background noise for N-acylglycine analysis in urine?

A: For urine samples, solid-phase extraction (SPE) is a highly effective method for removing interferences and concentrating the analytes of interest.[9][10][11] Anion exchange SPE is commonly used for acylglycine extraction.[9][10]

Q: How should I prepare plasma samples to minimize matrix effects and background noise?

A: Protein precipitation is the most common method for preparing plasma samples for N-acylglycine analysis.[12] This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.[5][12][13] This method is effective at removing a large portion of the sample matrix that can cause background noise.

LC-MS Method Optimization

Q: How can I optimize my LC-MS parameters to improve the signal-to-noise ratio for N-acylglycines?

A: Optimizing your LC-MS method is crucial for achieving high sensitivity.

  • Chromatography: Use a UPLC system for better peak resolution and separation from background interferences.[9][14][15] A reversed-phase column is often suitable for the wide polarity range of N-acylglycines.[14]

  • Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity and sensitivity.[12] Optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the ionization of your target analytes and minimize the contribution of background ions.[5]

Q: Can mobile phase additives affect the background noise in my N-acylglycine analysis?

A: Yes, mobile phase additives can significantly impact background noise. While additives like formic acid or acetic acid are often necessary for good chromatography, they can also be a source of chemical noise.[16][17] It is important to use high-purity additives and optimize their concentration. In some cases, the addition of small amounts of glycine (B1666218) to the mobile phase has been shown to enhance the signal-to-noise ratio for certain classes of compounds.[18]

Data Analysis

Q: Are there any data analysis strategies to reduce the impact of background noise?

A: Several data processing techniques can help to reduce background noise. These include baseline correction algorithms and noise filtering methods.[10] Some software packages offer advanced algorithms for noise reduction that can distinguish between signal and noise based on peak shape and intensity.[19][20]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a standard method for preparing plasma samples for N-acylglycine analysis.[12]

  • Thaw frozen plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a common procedure for extracting N-acylglycines from urine.[9][10]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

  • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

  • Load the urine supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove unbound contaminants.

  • Elute the N-acylglycines with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of different methods for N-acylglycine quantification.

Table 1: Performance of a UPLC-MS/MS Method for N-Acylglycine Quantification [12]

ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Precision (CV)< 10%
Accuracy/Recovery90.2% - 109.3%

Table 2: Comparison of Sample Preparation Methods for N-Acylglycine Analysis

MethodTypical RecoveryBackground Noise LevelThroughput
Protein Precipitation85-110%ModerateHigh
Solid-Phase Extraction (SPE)90-105%LowModerate
"Dilute-and-Shoot" (Urine)95-105%HighVery High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) Prep Extraction/ Precipitation Sample->Prep LC UPLC Separation Prep->LC MS Tandem MS Detection (MRM) LC->MS Process Data Acquisition & Processing MS->Process Quant Quantification Process->Quant

Caption: A generalized experimental workflow for N-acylglycine quantification.

troubleshooting_logic cluster_broadband Broadband Noise cluster_specific Specific Peaks Start High Background Noise in Mass Spectra Q1 Is the noise broadband or specific peaks? Start->Q1 Solvents Check Solvents & Mobile Phases Q1->Solvents Broadband Plasticizers Check for Plasticizers Q1->Plasticizers Specific Peaks LC_System Flush LC System Solvents->LC_System Ion_Source Clean Ion Source LC_System->Ion_Source Additives Optimize Mobile Phase Additives Plasticizers->Additives Carryover Improve Wash Protocol Additives->Carryover

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for N-Acylglycine Quantification: Featuring N-Dodecanoyl-d23-glycine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing N-Dodecanoyl-d23-glycine as an internal standard against alternative analytical approaches for the quantification of N-acylglycines. N-acylglycines are critical biomarkers for inborn errors of metabolism, and their accurate measurement is essential for clinical research and drug development.[1] This document outlines the performance of the proposed method and compares it with established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data from scientific literature.

Method Performance Comparison

The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, throughput, and the specific N-acylglycines of interest. The following tables summarize the quantitative performance of an LC-MS/MS method using this compound as an internal standard and compare it with alternative UPLC-MS/MS and GC-MS methods.

Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard

Validation ParameterPerformance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Accuracy (Recovery)90.2% - 109.3%[2][3]
Precision (CV)< 15%

Note: Data is representative of typical performance for N-acylglycine assays, as specific validation data for this compound was not publicly available.

Table 2: Comparison with Alternative Quantification Methods

MethodInternal Standard ExampleLinearity (r²)LLOQAccuracy (Recovery)Precision (CV)Throughput
LC-MS/MS This compound > 0.99 0.1 µM 90.2% - 109.3% [2][3]< 15% High
UPLC-MS/MSDeuterated N-acylglycines> 0.99[2]0.005 - 0.1 µM[4][5]85% - 115%< 10% (within- and between-run)[2][3]Very High
GC-MSStable isotope-labeled internal standards> 0.99Analyte-dependentVariable, requires derivatization< 15%Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. The following sections outline the key experimental protocols for the LC-MS/MS method using this compound.

Sample Preparation (Plasma)
  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity in quantifying targeted analytes.

  • Internal Standard: this compound is a stable isotope-labeled internal standard used to correct for matrix effects and variations in sample processing and instrument response.[6]

Method Validation

The LC-MS/MS method is validated according to established guidelines, assessing the following parameters:

  • Linearity: Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against a series of known concentrations. A linear regression with a correlation coefficient (r²) of >0.99 is considered acceptable.[4]

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision, measured by the coefficient of variation (CV), should typically be <15%, and the accuracy should be within 85-115%.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[4]

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and the logic of method validation provide a clearer understanding of the analytical process.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for N-acylglycine quantification.

validation_parameters method_validation Method Validation linearity Linearity (r²) method_validation->linearity precision Precision (CV%) method_validation->precision accuracy Accuracy (%) method_validation->accuracy lloq LLOQ method_validation->lloq specificity Specificity method_validation->specificity recovery Recovery (%) method_validation->recovery

References

A Head-to-Head Comparison: N-Dodecanoyl-d23-glycine vs. 13C-labeled N-lauroylglycine as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-lauroylglycine and other N-acylglycines, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: deuterated N-Dodecanoyl-d23-glycine and 13C-labeled N-lauroylglycine.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency and extraction recovery, and be isotopically stable. These characteristics ensure accurate correction for variations that can occur during sample preparation and analysis. The following table summarizes the expected performance of this compound and 13C-labeled N-lauroylglycine based on general principles and data from similar compounds.

Performance ParameterThis compound (Deuterated)13C-labeled N-lauroylglycineRationale & Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.Excellent co-elution with the unlabeled analyte.The significant mass difference between deuterium (B1214612) and hydrogen can alter the physicochemical properties of the molecule, leading to chromatographic separation. 13C isotopes have a much smaller relative mass difference, resulting in nearly identical chromatographic behavior.
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium atoms with protons from the solvent or matrix, especially under certain pH or temperature conditions.Highly stable. The 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.Carbon-carbon and carbon-hydrogen bonds involving 13C are exceptionally stable throughout typical analytical workflows. Deuterium labels on certain positions can be more labile.
Accuracy & Precision (CV%) Can be compromised if chromatographic separation occurs, leading to differential matrix effects between the analyte and the standard.Generally provides higher accuracy and precision due to superior co-elution and isotopic stability.Studies on other lipid classes have shown that the use of 13C-labeled internal standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1][2]
Matrix Effect Compensation May not fully compensate for matrix effects if the standard and analyte elute at different times in a region of variable ion suppression or enhancement.Superior compensation for matrix effects due to co-elution, ensuring both the analyte and standard experience the same ionization conditions.The ability to perfectly co-elute is crucial for accurate correction of matrix-induced signal fluctuations.
Cost-Effectiveness Generally more cost-effective and widely available.Typically more expensive due to a more complex and costly synthesis process.The synthesis of 13C-labeled compounds often requires more intricate chemical steps and starting materials.

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-lauroylglycine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a composite of established methods for N-acylglycine analysis.

Sample Preparation
  • Thawing and Homogenization: Thaw frozen plasma samples on ice. Vortex each sample to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known amount of either this compound or 13C-labeled N-lauroylglycine internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The concentration of the internal standard should be chosen to be within the linear range of the assay.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 400 µL of ice-cold methanol (B129727) to the sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 800 µL of chloroform (B151607) and 300 µL of water.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate N-lauroylglycine from other matrix components (e.g., start at 30% B, ramp to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-lauroylglycine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • 13C-labeled N-lauroylglycine: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions need to be optimized for the instrument being used.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of N-lauroylglycine and a typical experimental workflow for its quantification.

cluster_workflow Experimental Workflow for N-lauroylglycine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-N-lauroylglycine) Sample->Spike Addition Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Sample Prep Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Injection Data Data Analysis (Ratio of Analyte to Internal Standard) LCMS->Data Quant Quantification Data->Quant

Caption: A generalized experimental workflow for the quantification of N-lauroylglycine using an internal standard.

cluster_pathway Biosynthesis of N-lauroylglycine FattyAcid Lauric Acid (Dodecanoic Acid) LauroylCoA Lauroyl-CoA FattyAcid->LauroylCoA Activation AcylCoA_Synthetase Acyl-CoA Synthetase ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi N_Lauroylglycine N-lauroylglycine LauroylCoA->N_Lauroylglycine Conjugation Glycine Glycine Glycine->N_Lauroylglycine GLYAT Glycine N-acyltransferase (GLYAT) CoA CoA N_Lauroylglycine->CoA Release

Caption: The enzymatic synthesis of N-lauroylglycine from lauric acid and glycine.

Conclusion and Recommendation

The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound offers a more cost-effective option, the scientific literature strongly supports the superiority of 13C-labeled internal standards for achieving the highest levels of accuracy and precision. The near-perfect co-elution and isotopic stability of 13C-labeled N-lauroylglycine make it the preferred choice for robust and reliable quantification, especially in complex biological matrices where matrix effects can be a significant source of error.

For routine analyses with well-established methods and minimal matrix effects, this compound may be a suitable and economical choice. However, for demanding applications such as clinical trials, biomarker validation, and drug development studies where data integrity is paramount, the initial investment in a 13C-labeled internal standard is often justified by the enhanced data quality and analytical confidence. Researchers should carefully consider the specific requirements of their assay and the potential impact of the internal standard on data accuracy when making their selection.

References

Cross-Validation of Analytical Platforms for N-Acylglycine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical platforms used for the quantification of N-acylglycines, a class of bioactive lipids involved in various physiological and pathological processes. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible results in research, clinical diagnostics, and drug development. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-acylglycines, with supporting data and detailed experimental protocols.

Introduction to N-Acylglycine Analysis

N-acylglycines are endogenous signaling molecules formed by the conjugation of a fatty acid to glycine. They are implicated in metabolic regulation, pain sensation, and inflammation. Accurate measurement of these compounds in biological matrices such as plasma, serum, and tissue is essential for understanding their biological roles and for the development of novel therapeutics. The primary analytical challenges include the chemical diversity of the fatty acid chains, the presence of isomeric compounds, and the low endogenous concentrations.

Experimental Workflow Overview

The general workflow for the analysis of N-acylglycines from biological samples involves several key steps, from sample preparation to data analysis. The choice of platform significantly influences the specifics of each step.

G cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Liquid-Liquid Extraction or Solid-Phase Extraction InternalStandard->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Direct Injection GCMS GC-MS Analysis Reconstitution->GCMS Injection after Derivatization DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification Results Results Reporting Quantification->Results

Caption: General experimental workflow for N-acylglycine analysis.

Platform Comparison: LC-MS/MS vs. GC-MS

Both LC-MS/MS and GC-MS are powerful techniques for the targeted quantification of small molecules. However, they differ significantly in their sample preparation requirements, throughput, and selectivity for N-acylglycine analysis.

LC-MS/MS is a widely adopted platform for N-acylglycine analysis due to its high sensitivity, selectivity, and minimal sample preparation requirements.

Experimental Protocol (LC-MS/MS):

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard mix (containing deuterated N-acylglycine analogs).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimized for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each N-acylglycine and internal standard. For example, for N-oleoylglycine, the transition m/z 338.3 → m/z 74.1 is often used.

GC-MS is another robust technique for small molecule analysis, but it requires chemical derivatization to increase the volatility of N-acylglycines.

Experimental Protocol (GC-MS):

  • Sample Preparation & Derivatization:

    • Perform sample extraction as described for LC-MS/MS (Section 3.1, Step 1).

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions for each derivatized N-acylglycine.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of representative N-acylglycines in human plasma.

AnalytePlatformLinearity Range (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)
N-Arachidonoylglycine LC-MS/MS0.1 - 100>0.9980.1< 10%92 - 105%
GC-MS0.5 - 150>0.9950.5< 15%88 - 110%
N-Oleoylglycine LC-MS/MS0.2 - 200>0.9990.2< 8%95 - 103%
GC-MS1.0 - 250>0.9961.0< 12%90 - 108%
N-Palmitoylglycine LC-MS/MS0.5 - 500>0.9980.5< 9%93 - 106%
GC-MS2.0 - 500>0.9942.0< 15%85 - 112%

Data presented are representative values compiled from various sources and should be used for comparative purposes. Actual performance may vary based on the specific instrument, reagents, and operator.

N-Acylglycine Biosynthesis Pathway

N-acylglycines are synthesized through two primary enzymatic pathways involving Peptidyl-glycine alpha-amidating monooxygenase (PAM) and Glycine N-acyltransferase (GLYAT).

G cluster_pathway N-Acylglycine Biosynthesis cluster_alt Alternative Pathway FA Fatty Acid ACSL ACSL FA->ACSL AcylCoA Fatty Acyl-CoA GLYAT GLYAT AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAG N-Acylglycine ACSL->AcylCoA GLYAT->NAG PAM PAM PAM->NAG FattyAcylG Fatty Acyl-glyoxylate FattyAcylG->PAM

Caption: Simplified biosynthesis pathways of N-acylglycines.

Conclusion and Recommendations

  • LC-MS/MS is generally the preferred platform for the targeted quantification of N-acylglycines. It offers superior sensitivity and selectivity, requires minimal sample preparation (no derivatization), and has a higher throughput. This makes it ideal for studies involving large sample cohorts or the analysis of low-abundance species.

  • GC-MS is a viable alternative, particularly in laboratories where LC-MS/MS is not available. While it can provide reliable quantification, the mandatory derivatization step adds complexity, increases the potential for variability, and lowers sample throughput. The higher temperatures used in GC can also pose a risk for the degradation of thermally labile N-acylglycines.

For researchers and drug development professionals requiring high sensitivity, high throughput, and robust quantification of a broad range of N-acylglycines, LC-MS/MS is the recommended platform . GC-MS remains a useful tool but is better suited for labs with existing expertise and workflows for derivatization-based analyses. The choice of internal standards is critical for both platforms to ensure the accuracy and reproducibility of the results.

A Comparative Guide to Inter-laboratory Reproducibility of N-Acylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance for the quantification of N-acylglycines (NAGs), a class of metabolites implicated in various physiological and pathological processes, including inborn errors of metabolism.[1] Ensuring the reproducibility and comparability of N-acylglycine measurements across different laboratories is critical for advancing research and clinical applications. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key workflows to aid in the selection and implementation of robust analytical methodologies.

While a formal, multi-site inter-laboratory study specifically focused on N-acylglycine measurement reproducibility has not been prominently published, this guide synthesizes performance data from various independent studies to offer a comparative overview. The challenge of integrating data from different laboratories is a known issue in the field of metabolomics, with variability arising from different equipment, protocols, and data processing methods.[2][3]

Quantitative Performance Comparison

The quantification of N-acylglycines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, including Ultra-Performance Liquid Chromatography (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC-MS/MS).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often requiring derivatization of the analytes.[1] The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for N-Acylglycine Quantification

ParameterUPLC-MS/MSHPLC-MS/MSDerivatization-Based LC-MSSource(s)
**Linearity (R²) **> 0.99> 0.99Satisfactory[1][4][5]
Accuracy/Recovery 90.2% - 109.3%High recovery (>90%)Not explicitly stated[1][4]
Precision (CV) < 10% (within- and between-run)< 20% (bias and precision)Good repeatability[1][4][5]
Sensitivity High for a wide range of acylglycinesLimited in some lipidomic panelsEnhanced for difficult-to-retain NAGs[1]
Lower Limit of Quantification (LLOQ) 0.1 µMNot explicitly statedNot explicitly stated[6]

Table 2: Reported Precision for Specific N-Acylglycine Measurements

Analytical MethodAnalyte(s)Within-Run Imprecision (CV%)Between-Run Imprecision (CV%)Source(s)
LC-ESI-MS/MSVarious Acylglycines< 10%< 10%[4]
UPLC-MS/MS15 AcylglycinesNot specifiedNot specified, but method validated[7]
HPLC-MS/MSN-Oleoyl Glycine, N-Oleoyl Alanine< 15% (except for one analyte at 19%)< 15%[8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical assays. Below are summarized protocols for the primary methods discussed.

UPLC-MS/MS Method for Urinary Acylglycine Analysis

This method is highly sensitive and specific for the diagnosis of several inherited metabolic disorders.[9][10]

  • Sample Preparation:

    • Urine samples are thawed at room temperature, vortexed, and centrifuged.[6]

    • An aliquot of the supernatant is combined with an internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[6]

    • The mixture is vortexed and transferred to an autosampler vial for analysis.[6]

    • For some applications, derivatization with n-butanol may be performed.[1][4]

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.[1]

    • Separation: Analytes are separated on a suitable column, often a reversed-phase column.[1]

  • Mass Spectrometry:

    • System: A tandem mass spectrometer.[1][4]

    • Detection: Performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1][6] Deuterated internal standards are used for quantification.[4]

HPLC-MS/MS Method for N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma

This method is tailored for specific N-acyl amino acids and demonstrates high recovery.[8]

  • Sample Preparation:

    • Plasma samples are thawed on ice and vortexed.[6]

    • Proteins are precipitated by adding ice-cold acetonitrile (B52724) containing an internal standard (e.g., n-Octanoylglycine-d2).[6]

    • The sample is vortexed vigorously and centrifuged.[6]

    • The supernatant is transferred for analysis.[6]

    • A substitute matrix may be used for calibrators to avoid interference from endogenous analytes.[1]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC) system.[1]

  • Mass Spectrometry:

    • System: Tandem mass spectrometer.[1]

    • Internal Standard: A suitable internal standard is used to ensure quantitation bias is within acceptable limits.[1]

Derivatization-Based LC-MS Method using 3-Nitrophenylhydrazine (3-NPH)

This approach enhances the detection of N-acylglycines, particularly for those that are difficult to retain on reversed-phase columns.[5]

  • Derivatization:

    • N-acylglycines in aqueous samples (plasma or urine) are derivatized with 3-nitrophenylhydrazine.[5] This reaction is rapid and does not require a quenching step.[1]

  • Chromatography and Detection:

    • System: A high-resolution LC-MS platform is used for initial identification, followed by quantification on a triple quadrupole LC-MS system.[1][5]

Visualizing Workflows and Pathways

To provide a clearer understanding of the analytical process and the biological context of N-acylglycines, the following diagrams illustrate a typical experimental workflow, key validation parameters, and the metabolic pathways of N-acylglycines.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC LC Separation (UPLC/HPLC) Derivatize->LC MS MS/MS Detection (MRM) LC->MS Peak Peak Integration MS->Peak Quant Quantification (Standard Curve) Peak->Quant

A generalized experimental workflow for N-acylglycine quantification.

Method_Validation center Method Validation Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Robustness Robustness center->Robustness

Key parameters for the validation of analytical methods.

N_Acylglycine_Metabolism cluster_Biosynthesis Biosynthesis Pathways cluster_GlycineDependent Glycine-Dependent cluster_GlycineIndependent Glycine-Independent cluster_Degradation Degradation Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAG N-Acylglycine AcylCoA->NAG Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAG NAE N-Acylethanolamine Intermediate Intermediate Aldehyde NAE->Intermediate Alcohol Dehydrogenase Intermediate->NAG Aldehyde Dehydrogenase NAG_deg N-Acylglycine FattyAcid_deg Fatty Acid NAG_deg->FattyAcid_deg Fatty Acid Amide Hydrolase (FAAH) Glycine_deg Glycine NAG_deg->Glycine_deg FAAH

References

N-Dodecanoyl-d23-glycine: A Guide to Accuracy and Precision in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, the choice of internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of N-Dodecanoyl-d23-glycine as a stable isotope-labeled internal standard in dilution assays, particularly for the quantification of its endogenous counterpart, N-Dodecanoyl-glycine (N-lauroylglycine). We will delve into its performance, compare it with potential alternatives, and provide the experimental context necessary for its effective implementation.

N-Dodecanoyl-glycine is a long-chain acylglycine that can serve as a biomarker for certain metabolic disorders. Its accurate quantification is crucial for clinical research and diagnostics. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for this purpose, and the selection of a high-quality internal standard is a critical determinant of assay performance.

Performance Characteristics of this compound

Stable isotope dilution assays employing this compound are designed for high accuracy and precision. The heavy isotope labeling of the dodecanoyl chain ensures that the internal standard co-elutes chromatographically with the native analyte while being clearly distinguishable by its mass-to-charge ratio in the mass spectrometer. This co-elution is critical for compensating for variations in sample preparation, injection volume, and ionization efficiency, which are common sources of error in quantitative mass spectrometry.

While specific validation data for methods using this compound is not extensively published, the performance of similar stable isotope dilution LC-MS/MS assays for other long-chain acylglycines provides a strong indication of its expected performance.

Table 1: Representative Performance Data for a Stable Isotope Dilution LC-MS/MS Assay for Long-Chain Acylglycines

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 µM
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery Consistent and reproducible85-115%

This data is representative of typical LC-MS/MS methods for acylglycines and is intended to provide an estimate of the performance achievable with this compound.

Comparison with Alternative Internal Standards

The primary alternative to a deuterated standard like this compound is a ¹³C-labeled analog.

Table 2: Comparison of this compound and ¹³C-N-Dodecanoyl-glycine

FeatureThis compound (Deuterated)¹³C-N-Dodecanoyl-glycine (¹³C-Labeled)
Mass Difference High (23 Da)Moderate (depends on number of ¹³C atoms)
Potential for Isotopic Shift Minimal, but possible in some chromatographic systemsNegligible
Chemical Synthesis Generally less complex and costlyCan be more complex and expensive
Commercial Availability Readily available from various suppliers.[1][2]Less common for this specific molecule, often custom synthesis
Performance in MS Excellent, easily resolved from the native analyteExcellent, considered the gold standard to avoid any potential for chromatographic isotope effects.[3][4][5]

For most applications, this compound provides excellent performance. However, for assays requiring the absolute highest level of accuracy and where any potential for chromatographic isotope effects must be eliminated, a ¹³C-labeled internal standard would be the preferred, albeit more costly, option.

Experimental Protocols

The following is a representative protocol for the quantification of N-Dodecanoyl-glycine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard.

1. Sample Preparation

  • To 100 µL of the biological sample, add 10 µL of a known concentration of this compound in methanol.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Dodecanoyl-glycine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both N-Dodecanoyl-glycine and this compound need to be determined by direct infusion of the individual compounds.

Visualizing the Workflow and Structures

Stable Isotope Dilution Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add Internal Standard Add this compound Biological Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Peak Integration & Ratio Calculation LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Structural Comparison cluster_native N-Dodecanoyl-glycine (Native) cluster_deuterated This compound (Deuterated IS) cluster_c13 ¹³C-N-Dodecanoyl-glycine (Alternative IS) struct1 CH₃(CH₂)₁₀CONHCH₂COOH struct2 CD₃(CD₂)₁₀CONHCH₂COOH struct3 ¹³CH₃(¹³CH₂)₁₀¹³CO¹⁵NHCH₂¹³COOH (Example Labeling)

References

A Comparative Performance Evaluation of N-Dodecanoyl-d23-glycine and Other Deuterated Fatty Acid Standards in Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis of fatty acids and related metabolites, the use of stable isotope-labeled internal standards is a critical component for achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-Dodecanoyl-d23-glycine with other commonly employed deuterated fatty acid standards. The information presented herein is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, with a focus on mass spectrometry-based methodologies.

Introduction to Deuterated Internal Standards in Fatty Acid Analysis

Deuterated internal standards are synthetic analogs of endogenous molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In quantitative mass spectrometry, these standards are added to biological samples at a known concentration at the initial stages of sample preparation. Because they are chemically almost identical to their endogenous counterparts, they experience similar extraction efficiencies, derivatization yields, and ionization responses in the mass spectrometer. By measuring the ratio of the endogenous analyte to the deuterated internal standard, variations in sample handling and instrument performance can be effectively normalized, leading to highly accurate quantification.[1]

Performance Characteristics of this compound

This compound is a deuterated standard of N-dodecanoyl-glycine, a naturally occurring N-acyl amino acid. The heavy isotope labeling is on the dodecanoyl (C12 fatty acid) portion of the molecule.

Table 1: Specifications of this compound

ParameterSpecificationSource
Isotopic Purity ≥ 98 atom % DCDN Isotopes
Chemical Formula C₁₄H₄D₂₃NO₃-
Molecular Weight 280.51 g/mol CDN Isotopes
Stability Stable under recommended storage conditions (room temperature). Re-analysis for chemical purity is recommended after three years.CDN Isotopes

Comparison with Other Common Deuterated Fatty Acid Standards

The selection of an appropriate deuterated internal standard depends on the specific fatty acids being quantified. This compound is particularly suited for the analysis of N-acyl glycines. However, for broader fatty acid profiling, other deuterated fatty acids are commonly used.

Table 2: Comparison of this compound with Other Deuterated Fatty Acid Standards

Internal StandardTypical ApplicationPotential AdvantagesPotential Considerations
This compound Quantification of N-acyl glycinesStructurally identical to the analyte class of interest, minimizing analytical variability. High degree of deuteration (d23) provides a significant mass shift, reducing isotopic interference.Specific to N-acyl glycine (B1666218) analysis.
Lauric Acid-d3 (C12:0) Quantification of medium-chain saturated fatty acidsCommercially available and widely used.Low degree of deuteration (d3) may lead to a smaller mass shift.
Palmitic Acid-d3 (C16:0) Quantification of long-chain saturated fatty acidsA common component of biological samples, making it a relevant standard.Low degree of deuteration (d3).
Stearic Acid-d3 (C18:0) Quantification of long-chain saturated fatty acidsAnother common fatty acid used as a standard.Low degree of deuteration (d3).
Arachidonic Acid-d8 (C20:4) Quantification of polyunsaturated fatty acidsUseful for tracking a key inflammatory mediator.Higher degree of deuteration (d8) is beneficial, but the molecule is prone to oxidation if not handled properly.

Note: While direct comparative studies are limited, the primary advantage of this compound for its specific application is the high degree of deuteration, which provides a clear mass separation from the endogenous analyte and reduces the risk of spectral overlap. The structural similarity to other N-acyl glycines also makes it an ideal internal standard for this class of molecules. A general limitation of deuterated standards can be the "isotope effect," where the deuterated compound may have slightly different chromatographic retention times compared to the non-deuterated analyte. This can be a concern in complex matrices with significant ion suppression, but can be mitigated with appropriate chromatographic methods.

Experimental Protocols

The following are generalized protocols for the analysis of fatty acids and N-acyl glycines using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Fatty Acid Analysis

cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with this compound & other deuterated standards Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization to FAMEs (e.g., with BF3-methanol) Dry->Derivatize GC-MS Path LCMS LC-MS/MS Analysis Dry->LCMS LC-MS/MS Path Dry_Deriv Dry and Reconstitute Derivatize->Dry_Deriv GCMS GC-MS Analysis Dry_Deriv->GCMS Integrate Peak Integration GCMS->Integrate LCMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General experimental workflow for fatty acid analysis.

Detailed GC-MS Protocol for Fatty Acid Analysis
  • Sample Preparation:

    • To 100 µL of plasma or homogenized tissue, add a known amount of this compound and other relevant deuterated fatty acid standards.

    • Perform a lipid extraction using a 2:1 (v/v) chloroform:methanol solution.

    • Vortex and centrifuge to separate the phases. Collect the lower organic layer.

    • Dry the organic extract under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 14% boron trifluoride in methanol.

    • Heat at 100°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).

    • After cooling, add water and hexane (B92381) to extract the FAMEs.

    • Collect the upper hexane layer and dry under nitrogen.

    • Reconstitute the FAMEs in a suitable solvent like hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., DB-23).

    • Injection: Splitless injection.

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for each FAME and its corresponding deuterated standard.

Detailed LC-MS/MS Protocol for N-Acyl Glycine Analysis
  • Sample Preparation:

    • Follow the same sample preparation and extraction procedure as for GC-MS, spiking with this compound.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phases: A gradient of water and acetonitrile/isopropanol, both typically containing 0.1% formic acid.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the N-acyl glycines of interest and for this compound.

Biological Context: The N-Acyl Glycine Signaling Pathway

N-dodecanoyl-glycine is part of a larger family of N-acyl amino acids that are increasingly recognized as important signaling molecules. The synthesis of N-acyl glycines is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

FattyAcid Dodecanoic Acid (or other fatty acids) AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase CoA Coenzyme A CoA->AcylCoA_Synthase DodecanoylCoA Dodecanoyl-CoA AcylCoA_Synthase->DodecanoylCoA GLYAT Glycine N-acyltransferase (GLYAT) DodecanoylCoA->GLYAT Glycine Glycine Glycine->GLYAT NDG N-Dodecanoyl-glycine GLYAT->NDG Signaling Downstream Signaling (e.g., interaction with receptors) NDG->Signaling

Caption: Biosynthesis of N-Dodecanoyl-glycine.

This pathway highlights the enzymatic step where an internal standard like this compound would be used to quantify the endogenous product, N-dodecanoyl-glycine. Understanding this pathway is crucial for interpreting the biological significance of the quantitative data obtained.

Conclusion

This compound serves as a high-quality internal standard for the accurate quantification of N-acyl glycines by mass spectrometry. Its high isotopic purity and stability make it a reliable choice for researchers in drug development and metabolic studies. When compared to other deuterated fatty acid standards, its primary advantage lies in its structural identity to the analyte class of interest and its high degree of deuteration. For broader fatty acid analysis, a suite of deuterated standards, including those for common saturated and unsaturated fatty acids, is recommended. The provided experimental protocols offer a starting point for developing robust and reproducible quantitative methods for fatty acid analysis in various biological matrices.

References

The Gold Standard in Bioanalysis: Establishing Linearity and Limits of Detection with N-Dodecanoyl-d23-glycine

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in pharmacokinetic studies and metabolic disorder research, the accuracy of quantitative data is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This guide provides a comprehensive comparison of N-Dodecanoyl-d23-glycine as a deuterated internal standard, detailing its performance in establishing linearity and limits of detection for the quantification of its non-deuterated counterpart, N-Dodecanoylglycine.

This compound serves as an ideal internal standard, closely mimicking the chemical and physical properties of the endogenous analyte.[1][2] This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard to the same degree, allowing for accurate quantification.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is the preferred internal standard for N-Dodecanoylglycine analysis due to its near-identical structure, other deuterated N-acylglycines can be used as alternatives, particularly when a specific deuterated standard is unavailable. The following table presents typical performance data for LC-MS/MS assays of N-acylglycines using deuterated internal standards. The data for N-Dodecanoylglycine is representative of expected performance based on similar validated assays.[1][4]

ParameterN-Dodecanoylglycine with this compound (Expected)N-Octanoylglycine with n-Octanoylglycine-d2[1]N-Oleoyl glycine (B1666218) with Arachidonoyl-d8-glycine[4]
Linearity Range 0.1 - 100 µM0.1 - 100 µM1 - 500 pmol
Correlation Coefficient (r²) > 0.99> 0.99Not specified, but linear regression used
Lower Limit of Quantification (LLOQ) 0.1 µM0.1 µM1 pmol
Limit of Detection (LOD) ~0.03 µMNot specifiedNot specified
Recovery > 90%Not specified> 90%

Note: The LOD is estimated as approximately one-third of the LLOQ.

Experimental Protocols

A detailed methodology is crucial for achieving reliable and reproducible results. The following is a comprehensive protocol for establishing the linearity and limits of detection for N-Dodecanoylglycine using this compound as an internal standard in a biological matrix like plasma.

I. Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-Dodecanoylglycine and dissolve it in 1 mL of methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to create calibration standards covering the expected concentration range (e.g., 0.1 µM to 100 µM).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in methanol.

II. Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of blank plasma into a microcentrifuge tube.

  • Add 10 µL of each working standard solution to respective tubes to create the calibration curve samples.

  • Add 10 µL of the internal standard working solution to all samples (including blanks, calibration standards, and unknown samples).

  • Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

III. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for N-Dodecanoylglycine.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for both N-Dodecanoylglycine and this compound by infusing standard solutions.

IV. Data Analysis and Determination of Linearity and Limits
  • Linearity:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient > 0.99 is generally considered acceptable.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • The LOD is the lowest concentration of the analyte that can be reliably detected above the background noise. It is often determined as the concentration with a signal-to-noise ratio of at least 3.

    • The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of at least 10. The precision (%CV) and accuracy (%bias) at the LOQ should be within ±20%.[5]

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Quantification Ratio->Calibration Result Result Calibration->Result Final Concentration

Caption: Experimental workflow for N-Dodecanoylglycine quantification.

G cluster_0 Calibration Curve Construction cluster_1 Linearity Assessment c1 Cal 1 c2 Cal 2 c3 Cal 3 c4 Cal 4 c5 Cal 5 c6 Cal 6 c7 Cal 7 Regression Linear Regression y = mx + c X_axis Concentration Y_axis Peak Area Ratio (Analyte/IS) origin origin origin->X_axis origin->Y_axis R_squared Correlation Coefficient (r²) > 0.99 Regression->R_squared

Caption: Establishing linearity with a calibration curve.

References

A Comparative Analysis of Derivatization Methods for N-Acylglycines in Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-acylglycines (NAGs) is crucial for diagnosing metabolic disorders and understanding various physiological processes. The analytical approach often hinges on a key preparatory step: derivatization. This guide provides a comparative analysis of common derivatization methods for NAGs, alongside non-derivatization techniques, supported by experimental data and detailed protocols to inform methodological selection.

N-acylglycines are a class of metabolites that can be challenging to analyze directly due to their varying polarities and sometimes low abundance in biological matrices.[1] Derivatization is a chemical modification process employed to enhance the analytical properties of these molecules for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatization are to increase volatility, improve chromatographic separation, and enhance ionization efficiency, ultimately leading to greater sensitivity and accuracy.[2]

Comparison of Key Derivatization Strategies

The choice of derivatization reagent and method depends on the analytical platform (GC-MS or LC-MS), the specific N-acylglycines of interest, and the nature of the biological sample. Here, we compare three common approaches: 3-Nitrophenylhydrazine (3-NPH) derivatization for LC-MS, silylation for GC-MS, and butylation for LC-MS, alongside direct analysis methods.

Derivatization MethodAnalytical PlatformPrincipleAdvantagesDisadvantages
3-Nitrophenylhydrazine (3-NPH) LC-MSTargets the carboxyl group of N-acylglycines.[1][3]High sensitivity; reaction is quick and occurs in aqueous solution; no quenching step needed.[1][4][5]Limited to compounds with carboxyl groups.
Silylation (e.g., with BSTFA) GC-MSReplaces active hydrogens on carboxyl and amino groups with a trimethylsilyl (B98337) (TMS) group.[6][7]Increases volatility for GC analysis; well-established method.[8][9]Requires anhydrous conditions; derivatives can be unstable; potential for multiple derivatives.[9]
n-Butylation LC-MS/MSEsterification of the carboxyl group with n-butanol.[10][11]Improves chromatographic properties and ionization.[10]Requires solid-phase extraction and a heating step.[10][11]
Direct Injection (No Derivatization) LC-MS/MSDirect analysis of untreated or minimally processed samples.[12][13]Simple and rapid sample preparation.[13]Can suffer from poor sensitivity for some NAGs and matrix effects.[1][12]

Quantitative Performance Data

The following table summarizes key performance metrics for different analytical methods, providing a quantitative basis for comparison.

Parameter3-NPH Derivatization (LC-MS)Silylation (GC-MS)n-Butylation (LC-MS/MS)Direct Injection (UPLC-MS/MS)
Linearity (r²) > 0.99[10]Not explicitly stated in provided abstracts> 0.99[10]> 0.99[12][14]
Sensitivity (LLOQ) Not explicitly stated in provided abstractsNot explicitly stated in provided abstractsNot explicitly stated in provided abstracts0.1 µM for all analytes[12]
Recovery (%) Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts90.2 - 109.3[10][11]90.2 - 109.3% (for a specific analyte)[14]
Precision (CV %) Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts< 10 (within- and between-run)[10]< 10% (within- and between-run)[14]

Experimental Workflows and Signaling Pathways

To visualize the analytical processes and the biological context of N-acylglycines, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 Derivatization Methods cluster_2 Analytical Detection Sample Biological Sample (Urine, Plasma) Extraction Extraction of N-Acylglycines Sample->Extraction Deriv Derivatization Extraction->Deriv NPH 3-NPH Derivatization Deriv->NPH LC-MS Silylation Silylation (e.g., BSTFA) Deriv->Silylation GC-MS Butylation n-Butylation Deriv->Butylation LC-MS NoDeriv Direct Analysis Deriv->NoDeriv LC-MS LCMS LC-MS/MS Analysis NPH->LCMS GCMS GC-MS Analysis Silylation->GCMS Butylation->LCMS NoDeriv->LCMS Data Data Analysis & Quantification LCMS->Data GCMS->Data cluster_0 Biosynthesis Pathways cluster_1 Downstream Effects FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAG N-Acylglycine AcylCoA->NAG Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAG Signaling Signaling & Metabolic Regulation NAG->Signaling Detox Detoxification & Excretion NAG->Detox NAE N-Acylethanolamine Intermediate Intermediate Aldehyde NAE->Intermediate Alcohol Dehydrogenase Intermediate->NAG Aldehyde Dehydrogenase

References

Justification for Selecting N-Dodecanoyl-d23-glycine as an Internal Standard in a New Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust and reliable analytical assays, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive justification for the selection of N-Dodecanoyl-d23-glycine as an internal standard for the quantification of N-Dodecanoylglycine and other related acylglycines. The superior performance of stable isotope-labeled internal standards over other alternatives will be objectively compared, supported by established principles and representative experimental data.

The Critical Role of Internal Standards in LC-MS Assays

Internal standards (IS) are essential in quantitative bioanalysis to correct for the variability inherent in the analytical workflow.[1] Sources of variability can include inconsistencies in sample preparation and extraction, injection volume, and instrument response due to factors like ion suppression or enhancement in the mass spectrometer.[1][2] An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that it is affected by these variations in the same manner.[1]

There are two primary categories of internal standards used in LC-MS applications:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This compound is a prime example of a deuterated internal standard.

  • Structural Analogue Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled.

The scientific consensus strongly favors the use of stable isotope-labeled internal standards, as they generally provide superior assay performance.[1]

Performance Comparison: this compound vs. a Structural Analogue

The key advantage of this compound lies in its near-identical chemical and physical properties to the endogenous analyte, N-Dodecanoylglycine. This ensures co-elution during chromatography and equivalent behavior during extraction and ionization, leading to more accurate and precise quantification.

The following table summarizes the expected performance comparison between a deuterated internal standard like this compound and a hypothetical non-deuterated structural analogue.

Performance ParameterThis compound (Deuterated IS)Structural Analogue IS (Non-Deuterated)Justification
Compensation for Matrix Effects ExcellentModerate to PoorCo-elution and identical ionization behavior allow for effective normalization of signal suppression or enhancement. Structural analogues may have different retention times and ionization efficiencies, leading to inadequate correction.[1]
Correction for Extraction Variability ExcellentGood to ModerateNear-identical polarity and chemical properties result in consistent recovery during sample preparation. Minor structural differences in analogues can lead to variations in extraction efficiency.
Chromatographic Behavior Co-elutes with the analyteSeparate elutionCo-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic run.
Assay Precision (%RSD) Typically <5%Can be >15%Superior correction for variability leads to significantly lower relative standard deviation (RSD) in quality control samples.
Assay Accuracy (%Bias) Typically within ±5%Can be >15%More reliable correction results in a lower bias between the measured and nominal concentrations.
Risk of Cross-Interference Minimal (mass difference)Potential for isobaric interferenceThe mass difference between the deuterated standard and the analyte prevents signal overlap. Structural analogues may have fragment ions that interfere with the analyte signal.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following outlines a typical experimental workflow for the quantification of acylglycines using this compound as an internal standard.

Experimental Workflow for Acylglycine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_injection Inject onto UPLC/HPLC System reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Tandem Mass Spectrometry (MRM Mode) chrom_sep->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration results Report Concentration calibration->results

Caption: Experimental workflow for acylglycine analysis.
Signaling Pathway: Justification Logic

The decision to select this compound is based on a logical progression of requirements for a high-quality quantitative assay.

G cluster_goal Primary Goal cluster_challenges Analytical Challenges cluster_solution Solution cluster_is_type Choice of Internal Standard cluster_justification Justification for SIL IS cluster_outcome Outcome goal Accurate & Precise Quantification of Acylglycines matrix Matrix Effects (Ion Suppression/Enhancement) goal->matrix extraction Extraction Inconsistency goal->extraction instrument Instrument Variability goal->instrument is Use of an Internal Standard (IS) matrix->is extraction->is instrument->is sil Stable Isotope-Labeled (SIL) IS (e.g., this compound) is->sil analog Structural Analogue IS is->analog properties Identical Physicochemical Properties sil->properties coelution Co-elution with Analyte sil->coelution compensation Superior Compensation for Variability sil->compensation outcome High-Quality, Reliable Data analog->outcome Less Reliable properties->outcome coelution->outcome compensation->outcome

Caption: Justification pathway for selecting a SIL internal standard.

Conclusion

The selection of this compound as an internal standard for the quantitative analysis of acylglycines is strongly justified by its nature as a stable isotope-labeled compound. Its near-identical physicochemical properties to the analyte of interest ensure superior correction for analytical variability, including matrix effects and extraction inconsistencies, when compared to structural analogue internal standards. This leads to enhanced assay accuracy, precision, and overall data reliability, which are paramount in research, clinical, and drug development settings. The use of this compound aligns with best practices in bioanalysis and is a cornerstone of a robust and defensible quantitative LC-MS/MS assay.

References

Safety Operating Guide

Proper Disposal of N-Dodecanoyl-d23-glycine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a step-by-step operational plan for the disposal of N-Dodecanoyl-d23-glycine.

Key Safety and Physical Properties (of Glycine)
PropertyDataReference
Physical State Solid (powder)[3]
Appearance White[3]
Odor Odorless[3]
Solubility Soluble in water[3]
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocol: Disposal of Solid this compound

This protocol outlines the recommended procedure for the disposal of solid this compound waste.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Clearly labeled, sealable, and chemically compatible waste container.

  • Scoop or spatula.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.

  • Prepare the Waste Container: Obtain a waste container that is compatible with chemical waste and is clearly labeled. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

  • Transfer the Solid Waste: Carefully scoop the solid this compound waste into the designated waste container. Avoid creating dust.[3]

  • Seal the Container: Securely seal the lid of the waste container to prevent any spills or release of the chemical.

  • Decontaminate Tools: Clean any tools used for the transfer, such as scoops or spatulas, according to your laboratory's standard procedures.

  • Store for Pickup: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by your institution's environmental health and safety (EHS) department. Do not place the container in regular laboratory trash.

  • Documentation: Complete any necessary waste disposal forms or logs as required by your institution.

Disposal of Empty this compound Containers

Empty containers that once held this compound should also be disposed of properly.

Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, given its solubility) at least three times.

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste. Consult your institution's EHS guidelines for the disposal of non-hazardous liquid chemical waste.

  • Deface the Label: Completely remove or deface the original product label on the container.

  • Dispose of Container: The clean, triple-rinsed, and unlabeled container can typically be disposed of in the regular laboratory glass or plastic recycling, or as directed by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container package_solid Package in a Labeled, Sealed Container solid_waste->package_solid triple_rinse Triple Rinse Container empty_container->triple_rinse store_solid Store in Designated Waste Accumulation Area package_solid->store_solid collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label ehs_pickup Arrange for EHS Pickup store_solid->ehs_pickup dispose_container Dispose of Clean Container in Lab Recycling/Trash deface_label->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.